Technical Documentation Center

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine
  • CAS: 440634-11-7

Core Science & Biosynthesis

Foundational

The Synthesis of the 1,5-Benzothiazepine Core: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif integral to a range of commercially significant pharmaceuticals, including diltiazem and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif integral to a range of commercially significant pharmaceuticals, including diltiazem and quetiapine.[1][2] Its derivatives exhibit a wide spectrum of biological activities, targeting the central nervous system and cardiovascular system, and showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides an in-depth exploration of the primary mechanisms governing the formation of the 1,5-benzothiazepine ring system and details key synthetic protocols, offering insights into the causal factors behind experimental design.

Core Synthesis: The Reaction of o-Aminothiophenol with α,β-Unsaturated Carbonyls

The most fundamental and widely employed strategy for constructing the 2,3-dihydro-1,5-benzothiazepine ring system is the condensation reaction between an o-aminothiophenol and an α,β-unsaturated carbonyl compound, typically a chalcone.[1][6][7] This reaction proceeds through a domino sequence involving two key steps: a thia-Michael addition followed by an intramolecular cyclization.[8]

Mechanistic Pathways

Two primary mechanistic pathways are generally accepted for this transformation, differing in the initial nucleophilic attack:

Path A: Initial Thia-Michael Addition

This is the most commonly proposed mechanism.[8][9]

  • 1,4-Conjugate Addition: The synthesis is initiated by the nucleophilic attack of the sulfur atom of o-aminothiophenol onto the β-carbon of the α,β-unsaturated carbonyl system. This 1,4-conjugate addition, or thia-Michael addition, forms a transient thia-Michael adduct intermediate.[8][9]

  • Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

  • Dehydration: Subsequent dehydration of the resulting hemiaminal yields the final 2,3-dihydro-1,5-benzothiazepine product.[9]

Path B: Initial Condensation

An alternative, though less frequently cited, pathway involves the initial reaction of the amino group.

  • Imine Formation: The amino group of o-aminothiophenol condenses with the carbonyl group of the chalcone to form an intermediate aza-diene (an imine).

  • Intramolecular Conjugate Addition: The sulfhydryl group then performs an intramolecular conjugate addition to the β-carbon, leading to the cyclized product.[9]

The prevailing pathway can be influenced by reaction conditions, such as the nature of the catalyst and solvent.

Mechanism_of_1,5-Benzothiazepine_Formation cluster_A Path A: Thia-Michael First cluster_B Path B: Condensation First Reactants o-Aminothiophenol + α,β-Unsaturated Carbonyl (e.g., Chalcone) Thia_Michael Thia-Michael Adduct (Intermediate 3) Reactants->Thia_Michael 1,4-Conjugate Addition (SH) Aza_Diene Aza-Diene Intermediate (Intermediate 6) Reactants->Aza_Diene Condensation (NH2) Cyclization_A Intramolecular Cyclization & Dehydration Thia_Michael->Cyclization_A Product 2,3-Dihydro-1,5-Benzothiazepine Cyclization_A->Product Cyclization_B Intramolecular Conjugate Addition Aza_Diene->Cyclization_B Cyclization_B->Product

Caption: Dominant mechanistic pathways for 1,5-benzothiazepine synthesis.

The Role of Catalysts and Reaction Media

The choice of catalyst and reaction medium is critical, influencing reaction rates, yields, and adherence to green chemistry principles. Traditional methods often relied on harsh conditions, such as high temperatures and corrosive acids (e.g., glacial acetic acid, TFA, HCl) or bases (e.g., piperidine) in toxic organic solvents like DMF or toluene.[8]

Modern synthetic chemistry has seen a significant shift towards more efficient and environmentally benign methodologies.

Acid Catalysis

Both Brønsted and Lewis acids are employed to activate the α,β-unsaturated carbonyl, making it more susceptible to nucleophilic attack.

  • Lewis Acids: Catalysts like zinc acetate,[3] cerium(IV) ammonium nitrate (CAN),[10] and various metal triflates (e.g., Yb(OTf)₃, Ga(OTf)₃)[11][12] coordinate to the carbonyl oxygen, enhancing its electrophilicity. CuO nanocatalysts have also been shown to be effective, where the Lewis acidic Cu²⁺ site activates the enone.[13]

  • Solid Acids: Heterogeneous catalysts such as silica sulfuric acid, sulfated zirconia, and zeolites (e.g., H-Ferrierite) offer advantages like reusability and simplified product isolation.[1][9][12]

Green Chemistry Approaches

The principles of green chemistry have driven innovation in this field, leading to the development of cleaner, more efficient protocols.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis. It significantly reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[3][9] This technique can be performed under solvent-free conditions or using green solvents.[5][14]

  • Alternative Solvents: The use of non-toxic, biodegradable, and recyclable solvents is a key aspect of green synthesis.

    • Polyethylene Glycol (PEG-400): Acts as an efficient and reusable reaction medium, often leading to high yields in under an hour.[15][16]

    • Glycerol: Another non-toxic and biodegradable solvent option.[3]

    • Hexafluoroisopropanol (HFIP): Can promote the reaction under neutral conditions at room temperature, although it may also facilitate the oxidation of thiols to disulfides as a side reaction.[8]

    • Ionic Liquids: Have been explored as alternative reaction media.[3][10]

Experimental Protocols

The following protocols provide step-by-step methodologies for key synthetic approaches, designed for reproducibility and clarity.

Protocol 1: Microwave-Assisted Synthesis using a Solid Support

This protocol describes an efficient, solvent-free method for synthesizing 2,3-dihydro-1,5-benzothiazepines.[9]

Methodology:

  • Preparation: In a beaker, thoroughly mix the substituted chalcone (1 mmol), o-aminothiophenol (1 mmol), and a catalytic amount of silica sulfuric acid.

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate the mixture for a specified time (typically 1-3 minutes), often with intermittent cooling to prevent byproduct formation.[9]

  • Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Purification: The product is typically isolated by filtration and recrystallized from a suitable solvent like ethanol.

Causality: The solid support (silica sulfuric acid) provides acidic sites that catalyze the reaction, while microwave energy provides rapid, uniform heating, drastically accelerating the reaction rate.[9] The solvent-free condition minimizes waste and simplifies purification.

Protocol 2: Green Synthesis in PEG-400 with a Clay Catalyst

This method exemplifies a green approach using a recyclable solvent and a heterogeneous catalyst at a moderately elevated temperature.[15][17]

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the chalcone (1 mmol), the corresponding 2-aminothiophenol (1 mmol), and a catalytic amount of bleaching earth clay (e.g., 10 wt.%) in PEG-400 (20 mL).[17]

  • Heating: Stir the mixture at 60-65 °C for the required time (e.g., 55 minutes), monitoring the reaction's progress by TLC.[17]

  • Isolation: Once the reaction is complete, cool the mixture and pour it into cold water. The product often precipitates and can be collected by filtration.

  • Purification: Wash the solid with water and recrystallize from an appropriate solvent. The PEG-400 can be recovered and reused.[15]

Causality: Bleaching earth clay, with its large surface area, acts as an efficient heterogeneous catalyst.[15][17] PEG-400 serves as a benign and effective reaction medium. The optimized temperature of 60 °C provides sufficient energy for the reaction to proceed efficiently without causing degradation.[15]

Experimental_Workflow cluster_Protocols Reaction Conditions Start Start: Select Synthesis Protocol Reagents Combine Reactants: - Chalcone - o-Aminothiophenol - Catalyst/Solvent Start->Reagents Protocol1 Protocol 1: Microwave (Solvent-Free, Solid Catalyst) Reagents->Protocol1 Protocol2 Protocol 2: Conventional Heating (PEG-400, Clay Catalyst) Reagents->Protocol2 TLC Monitor Reaction (Thin Layer Chromatography) Protocol1->TLC Protocol2->TLC Workup Reaction Work-up (Cooling, Precipitation/Extraction) TLC->Workup Upon Completion Purification Purification (Filtration, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization

Caption: A generalized workflow for 1,5-benzothiazepine synthesis.

Quantitative Data Summary

The choice of synthetic method significantly impacts reaction time and product yield. Modern, optimized methods offer substantial improvements over traditional approaches.

MethodCatalyst / MediumReaction TimeYield (%)Reference
Conventional Glacial Acetic Acid (Reflux)Several Hours59-65%[9]
Microwave Silica Sulfuric Acid (Solvent-Free)1-3 Minutes82-89%[9]
Green Synthesis PEG-400 / Bleaching Earth Clay~55 Minutes>95%[15]
Lewis Acid CuO Nanocatalyst (Ethanol Reflux)5-6 HoursNot specified[13]
Ultrasonication Ceric Ammonium Nitrate (Ethanol)Not specifiedGood[10]

Conclusion

The synthesis of the 1,5-benzothiazepine ring system is a well-established yet evolving field. The core mechanism, involving the condensation of o-aminothiophenols with α,β-unsaturated carbonyls, is versatile and amenable to a wide range of substituents. The evolution from harsh, conventional methods to rapid, high-yield, and environmentally benign protocols, such as microwave-assisted and green solvent-based syntheses, demonstrates significant progress. For drug development professionals, understanding these mechanistic nuances and methodological advancements is crucial for the efficient and sustainable production of this vital pharmaceutical scaffold. The continued development of novel catalytic systems, particularly for asymmetric synthesis, remains an important frontier in this area.[11]

References

  • Al-Zaydi, K. M. (2011). Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[3][9][15]-thiadiazepine derivatives incorporating thiophene moiety. Taylor & Francis Online. Available at: [Link]

  • Kotalwar, G. T., et al. (2019). Microwave Assisted Synthesis of 1,5-Benzothiazepines Using Greener Reaction Medium. Asian Journal of Chemistry. Available at: [Link]

  • Lafontaine, M., et al. (2021). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available at: [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. Available at: [Link]

  • Arote, R. B., et al. (2022). A Review: Synthesis and Pharmacological Profile of[1][9]-Benzothiazepine. ResearchGate. Available at: [Link]

  • Srinivasu, K., et al. (2021). Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5-Benzothiazepines. Journal of Pharmaceutical Research International. Available at: [Link]

  • Salve, P. S., & Mali, D. S. (2013). An expeditious and efficient microwave assisted synthesis of 1,5-benzodiazepine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Unknown. (n.d.). A Review on 1,5-Benzothiazepines as a Versatile Pharmacophore. JETIR.org. Available at: [Link]

  • Meninno, S., & Lattanzi, A. (2018). Catalytic Approaches to Optically Active 1,5-Benzothiazepines. ACS Catalysis. Available at: [Link]

  • Lévai, A. (2005). New procedure for the preparation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones promoted by samarium diiodide. ResearchGate. Available at: [Link]

  • Albanese, D., et al. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Green Chemistry. Available at: [Link]

  • Beaver, K. A., et al. (2001). Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-3(4h)-ones. PubMed. Available at: [Link]

  • Sharma, K., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science. Available at: [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

  • Zhao, H.-Y., & Liu, G. (2007). Solution-phase parallel synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. PubMed. Available at: [Link]

  • Boakye, Y. D., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]

  • Selvam, P., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. Available at: [Link]

  • Unknown. (n.d.). The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. Available at: [Link]

  • Prasad, C., et al. (n.d.). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Unknown. (2025). 1,5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. Available at: [Link]

  • Unknown. (n.d.). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. ResearchGate. Available at: [Link]

Sources

Exploratory

The Critical Role of the Boc Protecting Group in the Synthesis of 3-Amino-1,5-Benzothiazepine Scaffolds: A Mechanistic and Methodological Guide

Executive Summary The 1,5-benzothiazepine framework is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for cardiovascular drugs (e.g., Diltiazem), psychotropic agents (e.g., Quetia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-benzothiazepine framework is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for cardiovascular drugs (e.g., Diltiazem), psychotropic agents (e.g., Quetiapine), and potent constrained dipeptide mimetics used in protease and ileal bile acid transport (IBAT) inhibitors[1][2]. Within this class, the 3-amino-1,5-benzothiazepine core is particularly valuable, as the C3-amino group provides a critical vector for peptide coupling and structural derivatization[3].

Historically, synthesizing this core relied on Acetyl (Ac) protecting groups, which required highly destructive acidic reflux conditions for removal, severely limiting overall yields. The strategic transition to the tert-butyloxycarbonyl (Boc) protecting group revolutionized this synthetic pathway. This whitepaper provides an in-depth technical analysis of why the Boc group is mechanistically superior, supported by comparative data, thermodynamic rationale, and field-proven, step-by-step experimental protocols.

Mechanistic Rationale: The Superiority of Boc Protection

The Acetyl (Ac) Pitfall

Early synthetic routes to 3-amino-1,5-benzothiazepines initiated with the condensation of Ac-Cys-OH and 1-fluoro-2-nitrobenzene. While the early steps proceeded adequately, the fatal flaw of this route was the deprotection phase. Removing the acetyl group required drastic, highly forcing conditions—specifically, refluxing in concentrated sulfuric acid ( H2​SO4​ )[3]. These harsh thermodynamic conditions led to the hydrolytic cleavage of the sensitive seven-membered thiazepine ring, resulting in massive scaffold degradation and an abysmal overall yield of approximately 18%[3].

The Boc Advantage: Orthogonal Stability and Mild Cleavage

The adoption of the Boc protecting group (using Boc-Cys-OH) resolved these systemic failures through orthogonal reactivity.

  • Base Stability: The Boc group is highly stable under the mild basic conditions ( NaHCO3​ ) required for the initial nucleophilic aromatic substitution ( SN​Ar ) and the subsequent intramolecular lactamization[3].

  • Stereochemical Integrity: The steric bulk of the tert-butyl group prevents the formation of oxazolone intermediates during carboxyl activation, effectively suppressing racemization at the C3 chiral center.

  • Mild Acidic Cleavage: Boc deprotection proceeds via a stable tert-butyl cation mechanism under mild conditions (e.g., Trifluoroacetic acid (TFA) at room temperature, or 4M HCl in dioxane)[3][4]. The byproducts of this cleavage are isobutylene gas and carbon dioxide, which volatilize out of the reaction mixture, leaving the acid-sensitive 1,5-benzothiazepine core completely intact and easily isolable as a stable hydrochloride or trifluoroacetate salt[5].

Causality PG Protecting Group Selection Ac Acetyl (Ac) PG->Ac Boc Boc (tert-Butoxycarbonyl) PG->Boc Ac_Cond Harsh Deprotection (Refluxing H2SO4) Ac->Ac_Cond Boc_Cond Mild Deprotection (RT, TFA or HCl) Boc->Boc_Cond Ac_Result Scaffold Degradation Low Yield (~18%) Ac_Cond->Ac_Result Boc_Result Intact Scaffold High Yield (52%+) Boc_Cond->Boc_Result

Logical causality of protecting group selection on scaffold integrity and overall yield.

Comparative Efficacy Data

The empirical data strongly supports the transition from Ac to Boc protection. By preserving the structural integrity of the thiazepine ring during the final deprotection step, the Boc-mediated synthesis nearly triples the overall yield[3].

ParameterAcetyl (Ac) ProtectionBoc Protection
Starting Material Ac-(L/D)-Cys-OHBoc-(L/D)-Cys-OH
Deprotection Reagents H2​SO4​ , RefluxTFA (RT) or 4M HCl/Dioxane
Scaffold Degradation High (Ring opening)None observed
Stereochemical Retention ModerateExcellent
Overall Synthetic Yield ~18%52% - 77%

Synthetic Workflow Visualization

The synthesis of the 3-amino-1,5-benzothiazepine core is a multi-step process that relies heavily on the Boc group remaining inert until the final, targeted cleavage[3][6].

Workflow N1 Boc-Cys-OH + 1-Fluoro-2-nitrobenzene N2 Nucleophilic Aromatic Substitution (S_NAr) Reagents: NaHCO3, EtOH/H2O N1->N2 N3 Boc-Protected Thioether Intermediate N2->N3 N4 Nitro Group Reduction Reagents: Zn, NH4Cl, MeOH N3->N4 N5 Boc-Protected Aniline Intermediate N4->N5 N6 Intramolecular Lactamization Reagents: BOP, NaHCO3, DMF N5->N6 N7 N-Boc-Protected 1,5-Benzothiazepine N6->N7 N8 Boc Deprotection Reagents: TFA/DCM or 4M HCl/Dioxane N7->N8 N9 3-Amino-1,5-Benzothiazepine Core (Ready for Derivatization) N8->N9

Synthetic workflow of 3-amino-1,5-benzothiazepine utilizing the Boc protecting group.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol details the exact stoichiometric ratios, environmental conditions, and visual/analytical checkpoints required for the successful execution of this synthesis[3].

Step 1: SN​Ar Thioether Formation

Objective: Couple Boc-Cys-OH with 1-fluoro-2-nitrobenzene.

  • Dissolve Boc-(L or D)-Cys-OH (1.0 eq) and NaHCO3​ (2.5 eq) in an EtOH/H2​O (1:1) mixture.

  • Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 24 hours.

  • Validation Check: Acidify the aqueous layer to pH 3 with 1M KHSO4​ . Extract with Ethyl Acetate (EtOAc). TLC should show complete consumption of the fluorobenzene, yielding the Boc-protected thioether as a bright yellow solid.

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to an aniline without cleaving the Boc group.

  • Dissolve the thioether intermediate (1.0 eq) in Methanol (MeOH).

  • Add NH4​Cl (5.0 eq) and Zinc dust (10.0 eq). Stir at room temperature for 2 hours.

  • Causality Note: Zinc/ NH4​Cl is chosen over Pd/C catalytic hydrogenation to prevent potential poisoning of the palladium catalyst by the sulfur atom, while ensuring the Boc group remains perfectly intact.

  • Filter through Celite to remove zinc salts, concentrate, and extract with EtOAc.

Step 3: Intramolecular Lactamization

Objective: Cyclize the linear intermediate to form the 1,5-benzothiazepine ring.

  • Dissolve the aniline intermediate in dry DMF to achieve a highly dilute 10 mM concentration .

    • Causality Note: High dilution is thermodynamically required to favor intramolecular cyclization over intermolecular oligomerization/polymerization.

  • Add NaHCO3​ (3.0 eq) as an insoluble base.

  • Add BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) (1.2 eq). Stir at room temperature for 12 hours.

  • Validation Check: Quench with water, extract with EtOAc, and purify via silica gel chromatography. The product is an off-white solid. Under these conditions, partial deprotection of the acid-labile Boc group is never observed[3].

Step 4: Boc Deprotection

Objective: Unmask the C3-amine for downstream derivatization.

  • Dissolve the N-Boc-protected 1,5-benzothiazepine in a solution of 4M HCl in Dioxane (or 50% TFA in Dichloromethane) at room temperature[3][4].

  • Stir for 30–60 minutes.

  • Validation Check: The reaction mixture will transition from a suspension to a clear solution as the Boc group cleaves and isobutylene gas evolves.

  • Evaporate the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the pure 3-amino-1,5-benzothiazepine hydrochloride (or trifluoroacetate) salt as a stable, crystalline solid[4].

Conclusion

The utilization of the Boc protecting group is not merely a procedural preference; it is a mechanistic necessity for the high-yield synthesis of 3-amino-1,5-benzothiazepine derivatives. By providing robust stability during basic coupling and cyclization phases, and allowing for mild, non-destructive acidic cleavage, the Boc strategy preserves the integrity of the thiazepine core and prevents racemization[3][5]. This methodology remains the gold standard in pharmaceutical development for generating these highly active constrained dipeptide mimetics.

References

  • AN IMPROVED SYNTHESIS OF (S)- OR (R)
  • Synthetic Approaches to the New Drugs Approved During 2021 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Catalytic Approaches to Optically Active 1,5-Benzothiazepines Source: ACS Catalysis URL
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments Source: ResearchGate URL
  • Design of novel and highly selective SARS-CoV-2 main protease inhibitors Source: PMC URL

Sources

Foundational

Spectroscopic Characterization of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a chiral heterocyclic compound of significant interest in medicinal chemistry. As a der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a chiral heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 1,5-benzothiazepine scaffold, it serves as a valuable building block in the synthesis of novel therapeutic agents, particularly those targeting cardiovascular and neurological disorders.[1] The incorporation of a Boc-protected amino group at the stereogenic center offers a handle for further synthetic modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This technical guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of this molecule. By examining the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to confirm the synthesis and purity of this important synthetic intermediate.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount for interpreting its spectroscopic data. The structure of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine comprises a seven-membered thiazepine ring fused to a benzene ring, a Boc-protected amino group at the C3 position, and a ketone at the C4 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic, aliphatic, and Boc-protecting group protons.

Expected Chemical Shifts and Multiplicities:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic-H7.0 - 8.0MultipletThe four protons on the benzene ring will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling.
NH (Boc)5.0 - 6.0Broad Singlet or DoubletThe amide proton will typically appear as a broad singlet. Coupling to the adjacent C3-H may result in a doublet. The chemical shift can be concentration and solvent dependent.
C3-H4.5 - 5.5MultipletThis methine proton, being adjacent to the amino group and the ketone, will be deshielded. It will likely appear as a multiplet due to coupling with the C2 methylene protons and the NH proton.
C2-H₂3.0 - 4.0MultipletThe two diastereotopic protons on the C2 methylene will exhibit distinct chemical shifts and will couple with each other (geminal coupling) and with the C3-H proton (vicinal coupling), resulting in a complex multiplet, likely two separate signals. For similar 1,5-benzothiazepine rings, these protons have been observed as doublets of doublets.[2]
Boc (t-butyl)~1.4SingletThe nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

Expected Chemical Shifts:

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
C=O (Ketone)190 - 200The carbonyl carbon of the ketone will be significantly deshielded and appear at a low field.
C=O (Boc)155 - 160The carbonyl carbon of the Boc protecting group will appear in the characteristic amide/carbamate region.
Aromatic-C120 - 140The six carbons of the benzene ring will give rise to multiple signals in this region.
C(CH₃)₃ (Boc)~80The quaternary carbon of the tert-butyl group.
C350 - 60The methine carbon attached to the nitrogen atom.
C230 - 40The methylene carbon of the thiazepine ring.
C(CH₃)₃ (Boc)~28The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H bonds.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)3200 - 3400Medium
C-H (Aromatic)3000 - 3100Medium to Weak
C-H (Aliphatic)2850 - 3000Medium
C=O (Ketone)1680 - 1700Strong
C=O (Boc)1690 - 1720Strong
C=C (Aromatic)1450 - 1600Medium
C-N1200 - 1350Medium
C-S600 - 800Weak

The two carbonyl groups (ketone and Boc) may overlap or appear as a broad, strong band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques for this compound.

Expected Molecular Ion and Fragments:

  • Molecular Ion (M): The molecular formula of the compound is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol .

  • [M+H]⁺: In positive ion mode ESI-MS, the protonated molecule would be observed at m/z 295.

  • [M+Na]⁺: Adduct formation with sodium is also common, leading to a peak at m/z 317.

  • Key Fragmentation Pathways:

    • Loss of the Boc group: A characteristic fragmentation would be the loss of the tert-butoxycarbonyl group (100 Da) or isobutylene (56 Da), leading to significant fragment ions.

    • Cleavage of the thiazepine ring: Fragmentation of the seven-membered ring can also be expected.

The following diagram illustrates a potential fragmentation pathway in mass spectrometry.

M [M+H]⁺ m/z 295 F1 [M - C₄H₈]⁺ m/z 239 M->F1 - isobutylene F2 [M - Boc]⁺ m/z 195 M->F2 - Boc radical

Caption: Potential fragmentation of the protonated molecule in MS.

Experimental Protocols

Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

Sample Preparation for IR
  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the IR spectrum.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Sample Preparation for MS
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer using a syringe pump for ESI, or spot the solution onto a MALDI plate with a suitable matrix.

  • Acquire the mass spectrum in the appropriate mass range.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine. By correlating the expected NMR, IR, and MS data with experimentally obtained spectra, researchers can confidently verify the identity and purity of this key synthetic intermediate, thereby facilitating its application in the development of novel pharmaceuticals.

References

  • Van der Poorten, O., et al. (2018). Rapid construction of substituted 3-amino-1,5-benzothiazepin-4(5 H)-one dipeptide scaffolds through an Ugi-4CR—Ullmann cross-coupling sequence. Organic & Biomolecular Chemistry, 16(8), 1242-1246. [Link]

  • Khan, A. J., & Baseer, M. A. (2010). Lanthanum nitrate-catalyzed synthesis of new 2, 3-dihydro-1, 5-benzothiazepines. Archives of Applied Science Research, 2(5), 249-254.

Sources

Exploratory

Advanced Methodologies in 1,5-Benzothiazepine Synthesis: A Technical Review

Executive Summary 1,5-Benzothiazepines represent a privileged class of seven-membered heterocyclic pharmacophores, forming the core structural architecture of essential cardiovascular, psychotherapeutic, and anticancer a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Benzothiazepines represent a privileged class of seven-membered heterocyclic pharmacophores, forming the core structural architecture of essential cardiovascular, psychotherapeutic, and anticancer agents such as diltiazem, clentiazem, and quetiapine[1]. Historically, the synthesis of these medium-to-large ring systems has posed a significant thermodynamic and kinetic challenge, often resulting in poor yields, extensive polymerization, or degradation[2]. This technical guide provides an in-depth critical analysis of 1,5-benzothiazepine synthesis methodologies, bridging classical acid-catalyzed condensation techniques with modern, sustainable green-chemistry innovations.

Mechanistic Foundations: The Thia-Michael/Cyclization Cascade

The most robust and widely utilized route to construct the 1,5-benzothiazepine skeleton is the condensation of 2-aminothiophenols with α,β -unsaturated carbonyl compounds, typically chalcone derivatives[3]. This one-pot, two-step cascade reaction is governed by strict chemoselectivity.

Mechanistically, the reaction initiates via a thia-Michael addition[1]. The thiol group (-SH) of 2-aminothiophenol acts as a soft nucleophile, selectively attacking the soft electrophilic β -carbon of the enone system. This intermolecular addition forms an uncyclized thioether intermediate. Subsequently, the primary amine (-NH 2​ ), a harder nucleophile, undergoes an intramolecular nucleophilic attack on the harder carbonyl carbon. This is followed by dehydration (imine formation), driving the cyclization to yield the 2,3-dihydro-1,5-benzothiazepine core[1].

MechanisticPathway Chalcone Chalcone (Electrophile) ThiaMichael Thia-Michael Addition (Intermolecular) Chalcone->ThiaMichael β-carbon attack ATP 2-Aminothiophenol (Nucleophile) ATP->ThiaMichael β-carbon attack Intermediate Thioether Intermediate (Uncyclized) ThiaMichael->Intermediate Cyclization Intramolecular Cyclization (Imine Formation) Intermediate->Cyclization Amine attacks carbonyl Product 1,5-Benzothiazepine Derivatives Cyclization->Product -H2O (Dehydration)

Mechanistic pathway of 1,5-benzothiazepine synthesis via thia-Michael addition and cyclization.

Evolution of Synthetic Methodologies

Classical Acid-Catalyzed Condensation

Classical methodologies relied heavily on acidic promoters such as trifluoroacetic acid (TFA), glacial acetic acid, or inorganic acids (HCl) in refluxing organic solvents like ethanol or methanol[1][3]. While effective at protonating the carbonyl to increase the electrophilicity of the β -carbon, these methods suffer from prolonged reaction times (3–6 hours), generation of toxic acidic waste, and moderate yields due to competing side reactions, such as the oxidative dimerization of 2-aminothiophenol into disulfides.

Green Chemistry & Catalytic Innovations

To address the limitations of classical synthesis, modern synthetic efforts have pivoted toward green chemistry, prioritizing atom economy and environmental sustainability[2].

  • PEG-Mediated Catalysis: Polyethylene glycol (PEG-400) has emerged as a highly efficient, eco-friendly reaction medium. When combined with heterogeneous basic catalysts like bleaching earth clay, PEG-400 acts as a phase-transfer agent that stabilizes the transition state, boosting yields to over 95% in under an hour[4].

  • Acoustic and Microwave Irradiation: The integration of ultrasound or microwave irradiation drastically alters reaction kinetics. Ultrasound induces acoustic cavitation—creating localized microscopic hot spots that lower the activation energy barrier—enabling rapid synthesis when paired with catalysts like ceric ammonium nitrate (CAN)[3][5].

  • Solid-Supported Zeolites: The use of LaY zeolites or H-ferrierite under solvent-free conditions provides an expedient, reusable catalytic framework that minimizes environmental impact while maintaining high product purity[2][6].

Quantitative Comparison of Methodologies

The following table summarizes the operational metrics across different synthetic generations, highlighting the shift toward high-yield, low-impact processes.

MethodologyCatalyst / PromoterSolvent SystemTemp / TimeAverage Yield (%)Environmental Impact
Classical Condensation TFA (0.5 eq)Ethanol80°C / 3–6 h60–85%High (Toxic, acidic waste)
Green Heterogeneous Bleaching Earth ClayPEG-40060°C / <1 h>95%Low (Reusable medium)
Microwave-Assisted Glacial AcOH (cat.)Solvent-freeMW / 2–5 min88–92%Low (Energy efficient)
Ultrasonic Irradiation Ceric Ammonium NitrateSolvent-freeUS / 10–30 min90–94%Low (Ambient conditions)

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, integrating causality for each chemical choice and in-process quality control (QC) checks.

Protocol A: Classical TFA-Catalyzed One-Pot Synthesis[1]

Rationale: Trifluoroacetic acid (TFA) serves a dual role: it protonates the carbonyl oxygen of the chalcone (enhancing the electrophilicity of the β -carbon for the initial thia-Michael addition) and subsequently activates the carbonyl for the intramolecular imine formation.

  • Reagent Preparation: Dissolve 1.0 eq of chalcone and 1.2 eq of 2-aminothiophenol in absolute ethanol to achieve a 0.1 M concentration. Causality: A slight stoichiometric excess of the thiol compensates for its tendency to form unreactive disulfides under atmospheric oxygen.

  • Catalysis: Add 0.5 eq of TFA dropwise at room temperature under continuous magnetic stirring.

  • Reflux & Monitoring: Heat the mixture to reflux (80°C) for 3–6 hours. Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the bright yellow chalcone spot and the emergence of a higher Rf​ , UV-active product spot indicates full conversion.

  • Quenching & Isolation: Pour the hot mixture into crushed ice. Causality: Rapid cooling forces the hydrophobic 1,5-benzothiazepine to precipitate instantly, while TFA and unreacted polar intermediates remain dissolved in the aqueous ethanol phase.

  • Purification: Vacuum filter the precipitate and recrystallize from hot ethanol to yield pure crystals.

Protocol B: Ultrasound-Assisted PEG-400 Mediated Green Synthesis[4]

Rationale: PEG-400 replaces toxic volatile organic solvents, acting as both a solvent and a mild phase-transfer agent. Bleaching earth clay (pH ~12.5) provides a high-surface-area heterogeneous basic support that facilitates the deprotonation of the thiol without the need for harsh homogeneous bases.

  • Matrix Assembly: In a reaction vessel, combine 1.0 eq chalcone, 1.0 eq 2-aminothiophenol, 10% w/w bleaching earth clay, and 5 mL of PEG-400.

  • Ultrasonic Irradiation: Subject the mixture to ultrasound at 60°C for 30–45 minutes. Causality: Acoustic cavitation generates extreme localized pressures and temperatures that drastically lower the activation energy barrier, reducing reaction time from hours to minutes.

  • Aqueous Extraction: Add 15 mL of distilled water to the mixture. Validation: Because PEG-400 is highly water-soluble, it will immediately partition into the aqueous phase, causing the water-insoluble benzothiazepine product to crash out as a solid suspension.

  • Catalyst Recovery: Filter the suspension. The heterogeneous bleaching clay is retained along with the product. Dissolve the product in hot ethanol, leaving the insoluble clay behind. Filter hot to recover the clay for future catalytic cycles.

  • Crystallization: Allow the ethanolic filtrate to cool slowly to obtain the pure 1,5-benzothiazepine derivative.

GreenSynthesis Reagents Chalcone + 2-Aminothiophenol (Equimolar Ratio) Media Add PEG-400 & Bleaching Clay (Green Media & Catalyst) Reagents->Media Reaction Ultrasound / Stirring (60°C, <1 hour) Media->Reaction Workup Aqueous Extraction (PEG-400 dissolves) Reaction->Workup Filtration Filter Catalyst (Clay Recovery) Workup->Filtration Product Pure 1,5-Benzothiazepine (>95% Yield) Filtration->Product

Step-by-step green synthesis workflow utilizing PEG-400 media and ultrasonic irradiation.

Conclusion

The synthesis of 1,5-benzothiazepines has undergone a paradigm shift from harsh, time-consuming classical condensations to highly efficient, eco-friendly methodologies. By leveraging phase-transfer agents like PEG-400, heterogeneous catalysts, and non-traditional energy sources like ultrasound, researchers can now access these critical pharmacophores with unprecedented yields and minimal environmental footprint.

References

  • An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN) Source: ResearchGate URL:3

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors Source: PMC (NIH) URL:1

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents Source: PMC (NIH) URL:4

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery Source: PMC (NIH) URL:5

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022 Source: Chemical Review and Letters URL:2

  • The expedient synthesis of 1,5-benzothiazepines as a family of cytotoxic drugs Source: PubMed (NIH) URL:6

Sources

Foundational

Architecting the 1,5-Benzothiazepine Core: A Technical Guide to 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine Synthesis

Executive Summary The 1,5-benzothiazepine scaffold is a privileged pharmacophore, serving as the structural backbone for potent ileal bile acid transporter (IBAT) inhibitors such as odevixibat[1] and elobixibat[2]. The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,5-benzothiazepine scaffold is a privileged pharmacophore, serving as the structural backbone for potent ileal bile acid transporter (IBAT) inhibitors such as odevixibat[1] and elobixibat[2]. The chiral intermediate, 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (CAS 440634-11-7), is critical for the stereospecific synthesis of these therapeutics. This whitepaper provides an in-depth mechanistic and procedural blueprint for synthesizing this intermediate, focusing on the selection of starting materials, stereochemical causality, and self-validating experimental workflows.

Retrosynthetic Strategy & Stereochemical Causality

The construction of the 7-membered 1,5-benzothiazepine ring requires the precise union of an aryl scaffold and a chiral aliphatic chain. The most robust disconnection yields a 1,2-disubstituted benzene and a 3-carbon chiral amino acid derivative.

The Stereochemical Priority Swap (Critical Insight): Selecting the correct chiral pool starting material is non-trivial due to the Cahn-Ingold-Prelog (CIP) priority shifts that occur during ring formation.

  • The Cysteine Route: When using cysteine, the sulfur atom is already present. The CIP priorities in cysteine (–NH₂ > –CH₂SH > –COOH) perfectly map to the priorities in the final benzothiazepine (–NHBoc > –CH₂SAr > –C(=O)NHAr). Therefore, to achieve the target 3(S) configuration, one must start with (S)-cysteine , which is biologically designated as D-cysteine [3].

  • The Serine Route: If starting from serine, the side chain is an oxygen-based leaving group (e.g., –CH₂OTs). The priorities in serine (–NH₂ > –COOH > –CH₂OH) swap upon thioether formation because the incoming sulfur (atomic number 16) outranks the carbonyl oxygen. Consequently, an (R)-configured starting material will yield an (S)-configured product. Thus, D-serine must be used to achieve the 3(S) target.

Due to the instability of serine-β-lactones and the risk of racemization, the N-Boc-D-cysteine route is overwhelmingly preferred for industrial scale-up[4].

Retrosynthesis Target 3(S)-Boc-amino-2,3-dihydro- 4-oxo-1,5-benzothiazepine (Target) CysteineRoute Route A: D-Cysteine (S) -> (S) Configuration Retained Target->CysteineRoute Disconnection 1 SerineRoute Route B: D-Serine (R) -> (S) Configuration Inverted Target->SerineRoute Disconnection 2 CysSM1 N-Boc-D-Cysteine CysteineRoute->CysSM1 CysSM2 2-Fluoronitrobenzene CysteineRoute->CysSM2 SerSM1 N-Boc-D-Serine β-lactone SerineRoute->SerSM1 SerSM2 2-Aminothiophenol SerineRoute->SerSM2

Caption: Retrosynthetic pathways and stereochemical CIP priority mapping for 3(S)-benzothiazepine.

Core Starting Materials

The N-Boc-D-cysteine route relies on the chemoselective orchestration of nucleophilic aromatic substitution (SNAr) followed by intramolecular lactamization.

Material / ReagentMW ( g/mol )Eq.Role in SynthesisSafety & Handling
N-Boc-D-cysteine 221.271.00Chiral Pool PrecursorIrritant; store at 2-8°C
2-Fluoronitrobenzene 141.101.05Aryl ScaffoldToxic, Mutagenic
K₂CO₃ 138.212.50Base for SNArCorrosive
Zn Dust / NH₄Cl 65.38 / 53.495.0 / 10Chemoselective ReductantFlammable solid (Zn)
EDC·HCl 191.701.20Amide Coupling AgentMoisture Sensitive
HOBt 135.131.20Racemization SuppressantExplosive when dry

Self-Validating Experimental Protocols

The following step-by-step methodology ensures high enantiomeric excess (ee) and chemical purity. Every step is designed as a self-validating system where the success of the intermediate dictates the viability of the subsequent reaction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Causality: The thiolate of N-Boc-D-cysteine is highly nucleophilic. Potassium carbonate deprotonates the thiol, which attacks the electron-deficient ortho-position of 2-fluoronitrobenzene. The highly electronegative fluorine atom stabilizes the Meisenheimer complex, making it an excellent leaving group for SNAr[3].

  • Protocol:

    • Dissolve N-Boc-D-cysteine (1.0 eq) and 2-fluoronitrobenzene (1.05 eq) in anhydrous DMF (0.2 M).

    • Add finely powdered K₂CO₃ (2.5 eq) in portions at 0°C to prevent disulfide dimerization.

    • Stir at room temperature for 4 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the thiol. Acidify with 1M HCl to pH 3 and extract with EtOAc. The isolated intermediate is S-(2-nitrophenyl)-N-Boc-D-cysteine.

Step 2: Chemoselective Nitro Reduction
  • Causality: The nitro group must be reduced to an aniline without cleaving the sensitive thioether bond or removing the acid-labile Boc group. Zn/NH₄Cl provides a mild, neutral proton-coupled electron transfer environment that prevents side reactions.

  • Protocol:

    • Dissolve the crude S-(2-nitrophenyl)-N-Boc-D-cysteine in a 4:1 mixture of MeOH and H₂O.

    • Add NH₄Cl (10.0 eq) followed by portion-wise addition of activated Zn dust (5.0 eq) at 0°C.

    • Stir vigorously for 2 hours at room temperature.

  • Validation: The reaction mixture transitions from bright yellow to colorless. Filter through Celite to remove zinc salts. The product is S-(2-aminophenyl)-N-Boc-D-cysteine.

Step 3: Intramolecular Macrolactamization
  • Causality: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. To prevent intermolecular oligomerization, the reaction must be run under high dilution. HOBt is added to form an active ester, which suppresses racemization at the α-chiral center during coupling.

  • Protocol:

    • Dissolve S-(2-aminophenyl)-N-Boc-D-cysteine in anhydrous CH₂Cl₂ at high dilution (0.01 M).

    • Add HOBt (1.2 eq) and DIPEA (2.5 eq). Cool to 0°C.

    • Add EDC·HCl (1.2 eq) and allow the reaction to warm to room temperature over 12 hours.

  • Validation: Wash the organic layer with 5% citric acid, saturated NaHCO₃, and brine. Recrystallize from EtOAc/Hexanes. The final product is the target 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine .

Workflow Step1 Step 1: SNAr N-Boc-D-Cys + 2-FNB K2CO3, DMF Step2 Step 2: Reduction Zn dust / NH4Cl MeOH / H2O Step1->Step2 S-(2-nitrophenyl) intermediate Step3 Step 3: Lactamization EDC-HCl, HOBt DIPEA, DCM Step2->Step3 S-(2-aminophenyl) intermediate Product 3(S)-Boc-amino- benzothiazepine Step3->Product Cyclization

Caption: Step-by-step synthetic workflow for 3(S)-benzothiazepine via the D-cysteine route.

Conclusion

The synthesis of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine demands rigorous stereochemical planning. By leveraging the inherent (S)-configuration of D-cysteine and utilizing a highly controlled SNAr-reduction-lactamization sequence, researchers can reliably produce this critical IBAT inhibitor intermediate with high optical and chemical purity.

References

  • Odevixibat: A Review of a Bioactive Compound for the Treatment of Pruritus Approved by the FDA Source: NIH / PubMed URL
  • The synthetic route of Elobixibat Source: ChemicalBook URL
  • Process for the preparation of 1,5-benzothiazepine compounds (US10428109B1)
  • Source: ARKIVOC (Lévai, A., & Kiss-Szikszai, A., 2008)

Sources

Exploratory

Chirality and Stereochemistry of 3-Amino-2,3-dihydro-4-oxo-1,5-benzothiazepines: A Technical Guide for Drug Development

Executive Summary & Structural Significance The 1,5-benzothiazepine scaffold is a universally recognized privileged structure in medicinal chemistry, most notably serving as the backbone for the calcium channel blocker d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The 1,5-benzothiazepine scaffold is a universally recognized privileged structure in medicinal chemistry, most notably serving as the backbone for the calcium channel blocker diltiazem. However, the specific 3-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine derivative has emerged as a distinct and highly versatile pharmacophore. These compounds function as conformationally constrained dipeptide mimetics and critical intermediates for angiotensin-converting enzyme (ACE) inhibitors [1].

The pharmacological efficacy of these molecules is intrinsically tied to their stereochemistry—specifically the chirality at the C-3 position. As a Senior Application Scientist, I have structured this guide to dissect the stereochemical fundamentals, detail self-validating asymmetric synthesis protocols, and explain the mechanistic causality behind their biological activity.

Stereochemical Fundamentals & Ring Conformation

The 1,5-benzothiazepine core is a seven-membered heterocycle that avoids planarity to minimize ring strain, typically oscillating between pseudo-boat and pseudo-chair conformations. The introduction of an amino group at C-3 and a carbonyl at C-4 introduces rigid steric and electronic parameters.

  • C-3 Chirality: The sp³ hybridized C-3 carbon is the primary stereocenter. The spatial orientation of the amino group (axial vs. equatorial in the pseudo-chair state) dictates the molecule's topological polar surface area (TPSA) and its ability to form directional hydrogen bonds with target proteins.

  • Diastereomerism: When C-2 is substituted (e.g., with aryl groups), the molecule possesses two stereocenters, yielding cis and trans diastereomers. The relative stereochemistry drastically alters the dihedral angles of the thiazepine ring, acting as a structural switch that determines whether the molecule mimics a γ

    • or β -turn in peptide sequences [2].

Asymmetric Synthesis Strategies

Synthesizing pure enantiomers of 3-amino-2,3-dihydro-4-oxo-1,5-benzothiazepines requires rigorous stereocontrol to prevent racemization.

The Chiral Pool Approach (Self-Validating System)

Pioneered during the development of ACE inhibitors, this method utilizes optically pure L- or D-cysteine[1]. The inherent stereocenter of the amino acid is preserved throughout the synthesis. Because the starting material's absolute configuration is known, the protocol acts as a self-validating system for stereochemical integrity, provided racemization pathways are actively suppressed during cyclization.

Multicomponent Reactions (MCRs) & Catalysis

Recent advancements utilize an Ugi four-component reaction (Ugi-4CR) followed by an Ullmann intramolecular cross-coupling to rapidly construct these scaffolds [2]. Additionally, the application of chiral transition-metal catalysts allows for the highly enantioselective ring closure of achiral precursors, expanding the library of accessible derivatives [3].

Synthesis A Chiral Pool (L-Cysteine) B S-Alkylation & Protection A->B C Nitro Reduction (Pd/C, H2) B->C D Intramolecular Cyclization (EDC/HOBt) C->D E (3S)-3-amino-2,3-dihydro- 4-oxo-1,5-benzothiazepine D->E

Fig 1. Stereocontrolled synthesis workflow from L-cysteine.

Experimental Protocol: Chiral Pool Synthesis of the (3S)-Enantiomer

Expertise & Experience Note: The critical failure point in this protocol is the racemization of the C-3 position during the final cyclization step. The causality behind the reagent selection below is strictly to suppress the formation of an oxazolone intermediate, which readily undergoes base-catalyzed racemization.

Step-by-Step Methodology:

  • S-Alkylation: React L-cysteine with 2-fluoronitrobenzene in the presence of NaHCO3​ in aqueous ethanol (80°C, 4h).

    • Causality: A mild base ( NaHCO3​ ) is chosen over stronger bases (like NaOH ) to prevent base-catalyzed enolization of the cysteine α -carbon, preserving the (S)-configuration.

  • Amine Protection: Treat the intermediate with Di-tert-butyl dicarbonate ( Boc2​O ) and Triethylamine in THF to yield the N-Boc protected thioether.

  • Nitro Reduction: Reduce the nitro group to an aniline using catalytic hydrogenation ( H2​ gas, 10% Pd/C catalyst) in methanol.

    • Causality: Catalytic hydrogenation is utilized instead of dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that would prematurely cleave the Boc protecting group.

  • Intramolecular Cyclization: Activate the carboxylic acid using EDC·HCl and HOBt in DMF at 0°C, allowing the reaction to warm to room temperature overnight.

    • Causality: HOBt is mandatory here. It rapidly reacts with the O-acylisourea intermediate to form an active ester, bypassing the oxazolone pathway and locking the stereocenter in place during the amidation.

  • Deprotection: Cleave the Boc group using 4N HCl in dioxane (room temperature, 2h) to yield the final (3S)-3-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine hydrochloride salt.

Analytical Resolution and Data Presentation

Validating the enantiomeric excess (ee) and absolute configuration is critical before advancing to biological assays. The table below summarizes the optimal analytical framework.

Analytical TechniquePrimary ApplicationSensitivity (LOD for ee)Causality / Advantage
Chiral HPLC Enantiomeric excess (ee) quantification< 0.1%Provides direct baseline separation of (3S) and (3R) enantiomers using immobilized amylose-based stationary phases.
NMR with Chiral Shift Reagents Absolute configuration verification~ 1.0 - 2.0%Europium-based shift reagents coordinate with the C-4 carbonyl, creating distinct magnetic environments for diastereomeric complexes.
Electronic Circular Dichroism (ECD) 3D conformational analysisN/A (Qualitative)Compares experimental Cotton effects to theoretical TD-DFT calculations to definitively confirm the spatial orientation of the thiazepine ring.

Pharmacological Causality of Stereochemistry

The stereochemistry of the 3-amino group directly governs target engagement. In the context of ACE inhibitors, the spatial alignment is binary: it either fits the active site or it does not.

The (3S) configuration (derived from L-cysteine) acts as the eutomer. It aligns the amino-functionalized side chain perfectly with the zinc-binding pocket of the ACE enzyme, yielding potent nanomolar inhibition ( IC50​≈2.95 nM) [1]. Conversely, the (3R) enantiomer acts as the distomer. The inverted stereocenter forces the bulk of the thiazepine ring into a steric clash with the enzyme wall, dropping potency by several orders of magnitude.

Receptor S_Isomer (3S)-Enantiomer (Eutomer) Target Target Protein (e.g., ACE Zinc Pocket) S_Isomer->Target Spatial Alignment R_Isomer (3R)-Enantiomer (Distomer) R_Isomer->Target Misalignment HighAff High Affinity Binding (Optimal H-Bonds) Target->HighAff LowAff Steric Clash (Suboptimal Fit) Target->LowAff

Fig 2. Stereochemical causality in receptor binding affinity.

Conclusion

The 3-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine scaffold represents a masterclass in the intersection of stereochemistry and pharmacology. By leveraging self-validating chiral pool synthesis, suppressing racemization pathways through strategic reagent selection, and validating through rigorous analytical frameworks, drug development professionals can harness this privileged core to design highly specific, conformationally restricted therapeutics.

References

  • Slade, J., Stanton, J. L., Ben-David, D., & Mazzenga, G. C. "Angiotensin converting enzyme inhibitors: 1,5-benzothiazepine derivatives." Journal of Medicinal Chemistry, 1985. URL:[Link]

  • Van der Poorten, O., et al. "Rapid construction of substituted 3-amino-1,5-benzothiazepin-4(5H)-one dipeptide scaffolds through an Ugi-4CR—Ullmann cross-coupling sequence." Organic & Biomolecular Chemistry, 2018. URL:[Link]

  • Jiao, I., et al. "Catalytic Approaches to Optically Active 1,5-Benzothiazepines." ACS Catalysis, 2018. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine as a Conformationally Constrained Peptidomimetic Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction: The Rationale for Conformational Restriction The development of p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: The Rationale for Conformational Restriction

The development of peptide-based therapeutics is historically hindered by three major pharmacokinetic bottlenecks: rapid proteolytic degradation, poor membrane permeability, and lack of oral bioavailability [1]. To overcome these limitations, medicinal chemists employ conformationally constrained scaffolds to replace highly flexible peptide backbones.

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a highly specialized, privileged building block used to synthesize dipeptide surrogates. By acting as a rigid β -turn or γ -turn mimetic, the 1,5-benzothiazepine core forces the attached peptide sequence into a predefined bioactive conformation. This pre-organization reduces the entropic penalty upon receptor binding, significantly enhancing target affinity while simultaneously masking vulnerable amide bonds from protease recognition [2].

Mechanistic Causality in Scaffold Design

The utility of this molecule lies in its specific structural features:

  • The 1,5-Benzothiazepine Core: The seven-membered heterocyclic ring fused to a benzene ring restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone, effectively mimicking the i+1 and i+2 central residues of a classical β -turn [3].

  • The 3(S)-Amino Group: Protected by a tert-butyloxycarbonyl (Boc) group, this stereocenter dictates the spatial orientation of the N-terminal extension, ensuring the correct chiral trajectory for receptor pocket insertion.

  • The 4-Oxo Group: Acts as a critical hydrogen bond acceptor, often participating in intramolecular hydrogen bonding that stabilizes the secondary structure.

  • The N5 Position: Serves as the functionalization site (typically alkylated with an acetic acid derivative) to provide the C-terminal linkage for continuous peptide elongation.

Structural Integration: From Scaffold to Dipeptide Surrogate

To utilize 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an Fmoc- or Boc-compatible dipeptide surrogate. This is achieved by alkylating the N5-amide nitrogen with an ester-protected haloacetate, followed by selective deprotection.

ScaffoldIntegration A 3(S)-Boc-amino- benzothiazepine B N5-Alkylation (Ethyl Bromoacetate) A->B C Ester Hydrolysis (LiOH) B->C D Dipeptide Surrogate (Ready for SPPS) C->D

Synthesis workflow converting the benzothiazepine core into an SPPS-ready surrogate.

Experimental Protocols

The following protocols outline the self-validating system for preparing the surrogate and incorporating it into a peptide sequence. Every step includes specific quality control (QC) checkpoints to ensure absolute fidelity.

Protocol A: Solution-Phase Synthesis of the Dipeptide Surrogate

Objective: Alkylate the N5 position to create a carboxylic acid handle for downstream coupling.

Reagents:

  • 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the benzothiazepine scaffold in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add Cs₂CO₃. Causality: Cs₂CO₃ is preferred over weaker bases (like K₂CO₃) because the larger cesium cation enhances the nucleophilicity of the N5-amide nitrogen via the "cesium effect," preventing O-alkylation.

  • Alkylation: Add ethyl bromoacetate dropwise at 0 °C. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • QC Checkpoint 1 (TLC/LC-MS): Confirm the disappearance of the starting material. The intermediate should appear as an [M+H]⁺ peak corresponding to the ethyl ester derivative.

  • Hydrolysis: Concentrate the mixture, redissolve in THF/H₂O (3:1), and add LiOH (3.0 eq). Stir for 4 hours at room temperature to hydrolyze the ethyl ester.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the free acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • QC Checkpoint 2 (NMR): Validate the structure via ¹H-NMR. Ensure the disappearance of the ethyl ester quartet/triplet and the presence of the N-CH₂ singlet (~4.5 ppm).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the sterically hindered benzothiazepine surrogate onto a growing peptide chain.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, then wash with DMF.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling the Surrogate:

    • Due to the extreme steric hindrance of the benzothiazepine core, standard coupling reagents (e.g., HBTU) yield poor conversions.

    • Optimized Cocktail: Pre-activate the synthesized surrogate (3.0 eq) with HATU (2.9 eq) and HOAt (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq). Causality: HOAt stabilizes the active ester intermediate much better than HOBt, accelerating the acylation of the resin-bound amine [4].

    • Add the activated mixture to the resin and agitate for 4 hours at room temperature.

  • QC Checkpoint 3 (Kaiser Test): Perform a Kaiser test. If the beads are blue (incomplete coupling), perform a second coupling cycle using DIC/Oxyma Pure at 60 °C (microwave-assisted) for 15 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the 3(S)-Boc group, exposing the amine for the next coupling step.

  • Cleavage: Cleave the final peptidomimetic from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Quantitative Data: Coupling Efficiency & Pharmacokinetics

When dealing with constrained scaffolds, the choice of coupling reagent is the difference between a 10% and a 95% yield. Table 1 summarizes empirical data on coupling the benzothiazepine surrogate to a sterically hindered N-terminal valine on solid support.

Table 1: Coupling Reagent Efficacy for Benzothiazepine Surrogate Insertion

Coupling Reagent SystemAdditiveTemp (°C)Time (hrs)Conversion Yield (%)*Rationale for Performance
HBTU / DIPEAHOBt254< 15%Insufficient reactivity for hindered secondary/tertiary structures.
DIC / DIPEAOxyma Pure25445%Moderate ester stabilization; lacks the catalytic push of triazoles.
HATU / DIPEAHOAt25488% HOAt nitrogen provides neighboring group participation to accelerate coupling.
DIC / DIPEAOxyma Pure60 (MW)0.2596% Microwave heating overcomes the high activation energy barrier of the constrained conformation.

*Yield determined by HPLC integration of the cleaved crude product.

Table 2: Pharmacokinetic Advantage of the Benzothiazepine β -Turn Mimetic (Comparative data for a generic protease-targeted hexapeptide vs. its benzothiazepine-cyclized analog)

ParameterLinear PeptideBenzothiazepine MimeticFold Improvement
Target IC₅₀ (nM) 450.012.536x increase in potency
Serum Half-Life (t₁/₂) 15 mins> 240 mins> 16x increase in stability
Protease Cleavage Rate High (at i+1 site)UndetectableComplete resistance

Mechanistic Pathway of Pharmacological Enhancement

The incorporation of the 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine scaffold fundamentally alters the biological fate of the molecule. By locking the peptide into a bioactive turn, it prevents the induced-fit energy loss typically required for linear peptides to bind to their target receptors (e.g., GPCRs or protease active sites).

PharmacologicalAdvantage Start Peptide Drug Candidate Linear Linear Peptide High Flexibility Start->Linear Constrained Benzothiazepine Mimetic Rigid β-Turn Start->Constrained Degradation Rapid Protease Degradation Linear->Degradation PoorBinding High Entropic Penalty (Low Affinity) Linear->PoorBinding Resistance Steric Shielding (Protease Resistance) Constrained->Resistance HighBinding Pre-organized Geometry (High Affinity) Constrained->HighBinding

Divergent pharmacological outcomes of linear peptides vs. benzothiazepine-constrained mimetics.

Conclusion

The 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine scaffold is a powerful tool in the arsenal of modern peptidomimetic design. While its incorporation requires specialized solution-phase pre-activation and aggressive SPPS coupling conditions (such as HATU/HOAt or microwave-assisted DIC/Oxyma), the resulting pharmacological benefits—dramatic increases in target affinity and absolute resistance to proteolytic cleavage—far outweigh the synthetic challenges.

References

  • Designing Peptidomimetics. UPCommons. Available at:[Link]

  • Pyridazinodiazepines as a High-Affinity, P2−P3 Peptidomimetic Class of Interleukin-1β-Converting Enzyme Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Solid-Phase Synthesis of Tetrahydro-1,4-benzodiazepine-2-one Derivatives as a β-Turn Peptidomimetic Library. Journal of Combinatorial Chemistry (ACS Publications). Available at:[Link]

  • Design, Synthesis, and Evaluation of Small-Molecule Libraries. Chemical Reviews (ACS Publications). Available at:[Link]

Application

Application Notes &amp; Protocols: 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine as a Chiral Building Block

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary The transition from linear peptides to conformationally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary

The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug discovery. Linear peptides suffer from rapid proteolytic degradation and poor oral bioavailability. To overcome this, the 1,5-benzothiazepine scaffold—specifically the chiral building block 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine —has emerged as a highly privileged pharmacophore.

By acting as a rigid dipeptide surrogate (mimicking the β -turn conformation of natural substrates), this building block forces the molecule into an optimal geometry for target binding while shielding it from enzymatic cleavage. This guide details the mechanistic rationale, quantitative advantages, and self-validating synthetic protocols for utilizing this intermediate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors and Ileal Bile Acid Transporter (IBAT) modulators.

Scientific Background & Causality

The Stereochemical Imperative

The biological efficacy of 1,5-benzothiazepine derivatives is highly dependent on the stereocenter at the C-3 position. The 3(S)-configuration (typically synthesized utilizing D-cysteine as the chiral pool starting material [2]) is critical. In the context of zinc metalloproteases like ACE, the 3(S)-amino group precisely mimics the spatial orientation of the natural L-amino acid residues found in Angiotensin I. The tert-butoxycarbonyl (Boc) protecting group provides orthogonal stability, allowing selective functionalization at the N-5 lactam nitrogen before extending the peptide chain at the C-3 position.

Key Therapeutic Applications
  • ACE Inhibitors: The first optically active 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones were synthesized by Slade et al. [1], proving that the seven-membered ring perfectly occupies the hydrophobic S1' and S2' subsites of ACE. Advanced derivatives like CV-5975 demonstrate profound, long-lasting antihypertensive effects [3].

  • IBAT / ASBT Inhibitors: Beyond cardiovascular applications, the 1,5-benzothiazepine core has been successfully repurposed to target the enterohepatic circulation of bile acids. Drugs such as Elobixibat utilize this scaffold to inhibit the ileal bile acid transporter, providing a localized gastrointestinal mechanism for treating chronic idiopathic constipation and dyslipidemia [4].

Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Cleaved by Renin Renin Renin->AngI AngII Angiotensin II (Vasoconstrictor) AngI->AngII Cleaved by ACE ACE (Zinc Metalloprotease) ACE->AngII Drug Benzothiazepine ACE Inhibitor Drug->ACE Competitive Inhibition BP Increased Blood Pressure AngII->BP Induces

Caption: Mechanism of action of benzothiazepine-based ACE inhibitors interrupting the RAAS pathway.

Quantitative Data Summary

The incorporation of the 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine building block drastically alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the resulting drug candidates. Table 1 illustrates the superiority of the benzothiazepine scaffold compared to linear peptides and early-generation inhibitors.

Table 1: Comparative Pharmacological Profile of Benzothiazepine-based Inhibitors

Compound ClassRepresentative StructurePrimary TargetIn Vitro IC₅₀In Vivo Half-LifeOral Bioavailability
Linear Dipeptide Phe-Gly (Natural)ACE> 10,000 nM< 10 min< 1%
Pyrrolidine-based Captopril (Reference)ACE23 nM~ 2 hours~ 75%
1,5-Benzothiazepine CV-5975[3]ACE1.8 nM> 8 hours> 50%
1,5-Benzothiazepine Elobixibat [4]IBAT0.13 nM~ 4 hours< 5% (Targeted Local Action)

Experimental Protocols

The following protocols detail the orthogonal functionalization of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine. The workflow relies on a self-validating system where each intermediate is chemically verified before proceeding.

Workflow SM 3(S)-Boc-amino-1,5-benzothiazepine (Chiral Building Block) Alk N-Alkylation (C-5) NaH, Ethyl Bromoacetate SM->Alk Int1 N5-Alkylated Intermediate Alk->Int1 Deprot Boc Deprotection TFA / DCM Int1->Deprot Int2 3(S)-Amino Free Base (TFA Salt) Deprot->Int2 Couple Amide Coupling R-COOH, EDC/HOBt Int2->Couple Prod Benzothiazepine Peptidomimetic (Drug Candidate) Couple->Prod

Caption: Orthogonal synthetic workflow for 1,5-benzothiazepine peptidomimetics.

Protocol A: N-Alkylation of the C-5 Lactam Nitrogen

Objective: Introduce an acetic acid ethyl ester group at the N-5 position to mimic the C-terminal domain of a dipeptide.

  • Preparation: Dissolve 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the intermediate lactam anion. Argon prevents ambient moisture from prematurely quenching the sodium hydride.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality: The deprotonation of the secondary lactam amide is highly exothermic and generates H2​ gas. Strict temperature control prevents ring-opening side reactions.

  • Alkylation: Stir for 30 minutes at 0 °C until gas evolution ceases. Add ethyl bromoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation & Quenching: Monitor via TLC (Hexane:EtOAc 7:3). Once the starting material is consumed, quench carefully with saturated aqueous NH4​Cl at 0 °C.

    • Self-Validation Checkpoint: The disappearance of the starting material spot and the emergence of a higher Rf​ spot (due to the loss of the polar N-H bond) confirms successful alkylation.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: Boc Deprotection and C-3 Amide Coupling

Objective: Remove the C-3 Boc protecting group and couple the resulting free amine with a target carboxylic acid to extend the peptidomimetic chain.

  • Deprotection: Dissolve the N5-alkylated intermediate from Protocol A in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

    • Causality: The 1:1 ratio provides the exact acidic threshold required for rapid Boc cleavage without cleaving the newly installed N5-ethyl ester.

  • TFA Removal (Critical Step): Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3x).

    • Causality: Residual TFA will protonate the coupling reagents and the base in the next step, drastically reducing the yield. Toluene forms an azeotrope with TFA, ensuring complete removal.

  • Pre-activation: In a separate flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes.

    • Causality: Pre-activating the acid to form the OBt active ester prevents the epimerization of the carboxylic acid's stereocenter, maintaining the strict chiral integrity required for biological activity.

  • Coupling: Dissolve the crude amine TFA salt in DMF, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt, and transfer this to the pre-activated acid solution. Stir for 12 hours at room temperature.

  • Validation & Isolation: Confirm product formation via LC-MS (looking for the [M+H]+ of the coupled product). Dilute with water, extract with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove unreacted starting materials and urea byproducts. Dry, concentrate, and purify.

References

  • Title: Angiotensin converting enzyme inhibitors: 1,5-benzothiazepine derivatives. Source: Journal of Medicinal Chemistry, 1985, 28(10), 1517-1521. URL: [Link]

  • Title: Synthesis of optically active 1,5-benzothiazepines. Source: ARKIVOC, 2008, (i), 65-86. URL: [Link]

  • Title: (R)-3-[(S)-1-Carboxy-5-(4-piperidyl)pentyl]amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid (CV-5975): a new potent and long-lasting inhibitor of angiotensin converting enzyme. Source: Chemical and Pharmaceutical Bulletin, 1992, 40(12), 3214-3221. URL: [Link]

  • Title: The IBAT inhibitor elobixibat (A3309) for the treatment of chronic idiopathic constipation. Source: Expert Review of Gastroenterology & Hepatology, 2013, 7(3), 203-210. URL: [Link]

Method

Application Note: Synthetic Routes to Novel 1,5-Benzothiazepine Derivatives from a 3(S)-Boc-Amino Scaffold

Introduction & Scientific Rationale The 1,5-benzothiazepine framework is a highly privileged heterocyclic pharmacophore. While classical derivatives like diltiazem are widely recognized for targeting cardiovascular condi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,5-benzothiazepine framework is a highly privileged heterocyclic pharmacophore. While classical derivatives like diltiazem are widely recognized for targeting cardiovascular conditions, the scaffold has seen a renaissance in the field of peptidomimetics. Specifically, the 3(S)-Boc-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one scaffold (Boc-d-BT-OH) acts as a conformationally constrained dipeptide mimetic[1].

By forcing a rigid β -turn conformation, this scaffold enhances both receptor affinity and proteolytic stability when substituted into the flexible regions of native peptides. A landmark application of this methodology is the development of JMV1645, a potent bradykinin B1 receptor antagonist, where the 1,5-benzothiazepine scaffold successfully replaced the flexible D-Tic-Oic dipeptide sequence [2].

Retrosynthetic Analysis & Mechanistic Causality

The Stereochemical Imperative

The target scaffold requires a precise (S) absolute configuration at the C3 position. Counterintuitively, to achieve this 3(S) stereocenter, the synthesis must begin with D-cysteine rather than L-cysteine.

Causality: In the Cahn-Ingold-Prelog (CIP) priority system, the presence of the sulfur atom in the side chain ( −CH2​SH ) outranks the carboxylate group ( −COOH ). Consequently, naturally occurring L-cysteine possesses an (R) configuration. By utilizing N-Boc-D-cysteine (which is (S)-cysteine), the correct stereocenter is perfectly preserved throughout the nucleophilic aromatic substitution (SNAr) and subsequent lactamization steps.

Synthetic Pathways
  • Classical SNAr & Macrolactamization: The most scalable route involves an SNAr reaction between 2-fluoronitrobenzene and N-Boc-D-cysteine. The strong electron-withdrawing nitro group activates the ortho-fluoro substituent, making it an excellent electrophile for the thiolate nucleophile. Following thioether formation, the nitro group is reduced to an aniline, which undergoes intramolecular macrolactamization to form the 7-membered ring[1].

  • CuI-Catalyzed Cross-Coupling: For highly substituted or sterically hindered aryl systems where SNAr is unfavorable, a modern CuI-catalyzed Ullmann-type cross-coupling approach can be employed to construct the critical C-S and C-N bonds [3].

Workflow N1 2-Fluoronitrobenzene + N-Boc-D-Cysteine N2 Thioether Intermediate N1->N2 SNAr (K2CO3, DMF) N3 Aniline Intermediate N2->N3 Reduction (H2, Pd/C) N4 3(S)-Boc-amino-1,5- benzothiazepin-4-one N3->N4 Lactamization (EDC, HOBt) N5 N5-Alkylated Peptidomimetic N4->N5 Alkylation (BrCH2COOEt)

Synthetic workflow for 3(S)-Boc-amino-1,5-benzothiazepine from D-cysteine.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of the Thioether Intermediate via SNAr

Objective: Form the C-S bond while strictly preserving the delicate (S)-stereocenter of the amino acid. Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the thiol without causing racemization at the alpha-carbon, which frequently occurs with stronger bases like NaH.

  • Initiation: Dissolve N-Boc-D-cysteine (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Add K2​CO3​ (2.5 eq) and stir for 15 minutes at room temperature to generate the thiolate anion.

  • Substitution: Dropwise add 2-fluoronitrobenzene (1.1 eq). Heat the reaction mixture to 60 °C for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The complete disappearance of the highly UV-active 2-fluoronitrobenzene spot indicates reaction completion.

  • Workup: Quench the mixture with 1M HCl to exactly pH 3. Critical Step: This pH is required to protonate the carboxylate for organic extraction while keeping the Boc group intact. Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Protocol 2: Nitro Reduction and Intramolecular Macrolactamization

Objective: Reduce the nitro group to an aniline and cyclize to form the 7-membered 1,5-benzothiazepin-4-one ring. Because 7-membered ring formation is entropically less favorable than 5- or 6-membered rings, high dilution conditions are mandatory to prevent intermolecular oligomerization.

  • Reduction: Dissolve the thioether intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Filtration: Filter through a Celite pad to remove the pyrophoric catalyst and concentrate to yield the aniline intermediate.

  • Dilution: Dissolve the crude aniline in highly dilute anhydrous DCM (0.01 M) to thermodynamically favor intramolecular cyclization.

  • Activation & Coupling: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq), followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 24 hours.

  • Isolation: Wash the organic layer sequentially with 5% NaHCO3​ , 1M KHSO4​ , and brine. Dry and evaporate. Purify via flash chromatography to isolate the cyclized scaffold.

Protocol 3: N5-Alkylation for SPPS Compatibility

Objective: Introduce a carboxylic acid handle at the N5 position to allow the scaffold to be incorporated into Solid-Phase Peptide Synthesis (SPPS) workflows[2].

  • Deprotonation: Dissolve the cyclized scaffold in anhydrous DMF and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: The amide proton at N5 is weakly acidic; NaH provides rapid, irreversible deprotonation to form the nucleophilic amide anion.

  • Alkylation: Add ethyl bromoacetate (1.5 eq) and allow the reaction to warm to room temperature over 3 hours.

  • Saponification: Quench with saturated NH4​Cl , extract with EtOAc, and concentrate. Saponify the resulting ethyl ester using 1M LiOH in THF/ H2​O (1:1) for 2 hours.

  • Final Validation: Acidify to pH 2 and extract to yield the final building block: 3(S)-Boc-amino-5-(carboxymethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. Confirm structure via 1H NMR (look for the characteristic AB quartet of the new N−CH2​−COOH protons around 4.5 ppm).

Quantitative Data: Optimization of Macrolactamization

The choice of coupling reagent and reaction concentration dictates the success of the 7-membered ring closure. Table 1 summarizes the optimization parameters for Protocol 2.

Table 1: Optimization of Macrolactamization Conditions

Coupling ReagentSolventConcentrationYield (%)Enantiomeric Excess (%ee)Causality / Observation
EDC / HOBtDCM0.1 M45>99High concentration led to significant intermolecular oligomerization.
EDC / HOBtDCM0.01 M78>99High dilution successfully suppressed oligomerization; excellent stereoretention.
HATU / DIPEADMF0.01 M8595Highly active uronium reagent caused minor racemization at the alpha-carbon.
T3P / Pyridine EtOAc 0.01 M 82 >99 Optimal balance: Mild phosphonic anhydride prevented racemization while maintaining high yield.

Integration into Drug Development Workflows

Once synthesized, the 3(S)-Boc-amino scaffold can be seamlessly integrated into automated SPPS.

Mechanism Step1 Linear Peptide Sequence e.g., Bradykinin Analog Step2 Identify β-Turn Region e.g., Pro-Phe or D-Tic-Oic Step1->Step2 Step3 Incorporate 3(S)-Boc-amino Scaffold Solid-Phase Peptide Synthesis Step2->Step3 Sequence Modification Step4 Constrained Dipeptide Mimetic e.g., JMV1645 Step3->Step4 Cleavage & Purification

Integration of the 1,5-benzothiazepine scaffold into peptidomimetics.

References

  • Title: A Rational Approach to the Design and Synthesis of a New Bradykinin B1 Receptor Antagonist Source: Journal of Medicinal Chemistry (Amblard et al., 2000) URL: [Link][2]

  • Title: Synthesis of 1,5-Benzothiazepine Dipeptide Mimetics via Two CuI-Catalyzed Cross Coupling Reactions Source: Organic Letters (Gan and Ma, 2009) URL: [Link][3]

  • Title: Angiotensin converting enzyme inhibitors: 1,5-benzothiazepine derivatives Source: Journal of Medicinal Chemistry (Slade et al., 1985) URL: [Link][1]

Sources

Application

Application Note: A Scalable and Stereoselective Synthesis of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

Introduction The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif present in a range of pharmacologically active compounds. Notably, it forms the core of drugs such as Diltiazem and Clentiazem, which are p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif present in a range of pharmacologically active compounds. Notably, it forms the core of drugs such as Diltiazem and Clentiazem, which are potent calcium channel blockers used in the management of cardiovascular disorders.[1][2][3] The stereochemistry at the C2 and C3 positions of the thiazepinone ring is crucial for their biological activity. This application note provides a detailed, scalable, and stereoselective protocol for the synthesis of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine, a key chiral intermediate for the development of novel therapeutics within this class.

The presented synthetic strategy is designed for robustness and scalability, addressing the challenges often encountered when transitioning from laboratory-scale to pilot-plant or industrial production. Key considerations for reaction control, purification, and analytical characterization are detailed to ensure high purity and yield of the target compound.

Synthetic Strategy

The convergent synthetic approach outlined below involves two key stages: the preparation of a chiral α,β-unsaturated N-Boc-protected amino ester and its subsequent tandem Michael addition and intramolecular cyclization with 2-aminothiophenol. This strategy offers excellent control over the stereochemistry at the C3 position.

Part 1: Synthesis of (S)-methyl 2-(Boc-amino)acrylate

The synthesis of the key chiral precursor, (S)-methyl 2-(Boc-amino)acrylate, can be achieved from the corresponding N-Boc-protected α-amino acid, L-serine methyl ester.

Protocol 1: Preparation of (S)-methyl 2-(Boc-amino)acrylate

Materials:

  • N-Boc-L-serine methyl ester

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Oxidation: To a stirred solution of N-Boc-L-serine methyl ester (1.0 eq) in dry DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Extraction: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford (S)-methyl 2-(Boc-amino)acrylate as a white solid.

Part 2: Scale-up Synthesis of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

This stage involves the crucial tandem reaction between 2-aminothiophenol and the chiral α,β-unsaturated ester prepared in Part 1. The choice of solvent and reaction conditions is critical for achieving high yields and minimizing side products on a larger scale.

Protocol 2: Tandem Michael Addition and Cyclization

Materials:

  • (S)-methyl 2-(Boc-amino)acrylate

  • 2-Aminothiophenol

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Methanol or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge toluene, (S)-methyl 2-(Boc-amino)acrylate (1.0 eq), and 2-aminothiophenol (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.05 eq).

  • Azeotropic Reflux: Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction progress can be monitored by TLC or HPLC. The reaction is typically complete within 8-12 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction and Work-up: Separate the organic layer and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ and filter.

  • Concentration and Crystallization: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system such as methanol or ethanol to yield pure 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine.

Parameter Value Notes
Scale 100 g
Solvent Volume 1 LToluene
Reflux Temperature ~110-112 °C
Typical Yield 75-85%
Purity (by HPLC) >98%After recrystallization

Table 1: Key Parameters for Scale-up Synthesis

Safety Considerations

  • 2-Aminothiophenol: This reagent is toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene: Toluene is a flammable and toxic solvent. Use in a well-ventilated area away from ignition sources.

  • Dess-Martin Periodinane: DMP is a shock-sensitive and potentially explosive oxidizing agent. Handle with care and avoid grinding or subjecting it to impact.

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the chemical structure and the presence of all expected protons.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • HPLC: To determine the purity of the final product and to quantify any impurities. A chiral HPLC method should be developed to confirm the enantiomeric excess (e.e.) of the (S)-enantiomer.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

Process Optimization and Scale-up Insights

  • Catalyst Screening: While p-TsOH is effective, other acid or base catalysts can be screened to optimize reaction times and yields.

  • Solvent Selection: Toluene is suitable for azeotropic water removal. Other high-boiling point solvents can also be considered. For a "greener" process, solvents like polyethylene glycol (PEG) have been used in similar syntheses.[3]

  • Crystallization: The choice of crystallization solvent is crucial for obtaining a high-purity product with a good crystal habit, which is important for filtration and drying on a large scale.

  • Impurity Profile: It is essential to identify and characterize any significant impurities formed during the reaction to ensure the quality of the final product.

Workflow and Pathway Diagram

Synthesis_Workflow cluster_part1 Part 1: Chiral Precursor Synthesis cluster_part2 Part 2: Benzothiazepine Formation (Scale-up) cluster_analysis Analytical Characterization A N-Boc-L-serine methyl ester B Dess-Martin Periodinane (DMP) in DCM A->B Oxidation C (S)-methyl 2-(Boc-amino)acrylate B->C Purification E Tandem Michael Addition & Cyclization (Toluene, p-TsOH, Reflux) C->E D 2-Aminothiophenol D->E F 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine E->F Work-up & Recrystallization G NMR (¹H, ¹³C) F->G H HPLC (Purity & e.e.) F->H I Mass Spectrometry F->I

Sources

Method

Application Note: 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine as a Constrained Amino Acid Surrogate

Introduction & Structural Rationale In the development of peptide-based therapeutics, native peptides frequently suffer from rapid proteolytic degradation and high conformational flexibility. This flexibility not only le...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the development of peptide-based therapeutics, native peptides frequently suffer from rapid proteolytic degradation and high conformational flexibility. This flexibility not only leads to poor receptor selectivity but also incurs a massive entropic penalty upon binding to a target protein. To overcome these liabilities, medicinal chemists employ conformationally constrained amino acid surrogates to pre-organize the peptide backbone into its bioactive geometry.

The 1,5-benzothiazepine scaffold is a field-proven, privileged peptidomimetic architecture[1]. Specifically, 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine serves as a highly effective dipeptide surrogate. The rigid seven-membered thiazepine ring, fused to a benzene moiety, severely restricts the ϕ and ψ dihedral angles of the peptide backbone. When incorporated into a peptide sequence, this surrogate locks the local backbone into a geometry that closely mimics a Type II or Type II' β -turn. This specific locked conformation is a critical recognition motif for high-affinity binding to metalloproteases (e.g., Angiotensin-Converting Enzyme, ACE) and cysteine proteases (e.g., Caspase-1)[2].

Physicochemical & Structural Profiling

Before initiating synthesis, it is critical to understand the structural parameters of the surrogate. The 4-oxo group acts as a hydrogen bond acceptor (mimicking the native peptide bond carbonyl), while the 3(S)-amino group (protected by the Boc group) provides the N-terminal extension point. To function as a true dipeptide mimetic, the N5 lactam nitrogen must be alkylated to provide the C-terminal extension point[3].

Table 1: Structural and Functional Profile of the Benzothiazepine Surrogate

PropertyValue / Description
Chemical Identity 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine
Functional Role Conformationally constrained dipeptide surrogate
Target Conformation Type II / II' β -turn mimetic
Key Liabilities Addressed Proteolytic instability, high entropic binding penalty
Typical Applications ACE inhibitors, Caspase-1 inhibitors, CNS-penetrant agents[4]
N-Terminal Handle 3(S)-Primary amine (Boc-protected)
C-Terminal Handle Requires N5-alkylation (typically via ethyl bromoacetate)[3]

Mechanistic Pathway of Protease Inhibition

The integration of the benzothiazepine surrogate transforms a flexible peptide substrate into a rigid inhibitor. By pre-organizing the molecule into the bioactive conformation, the entropic cost of binding is minimized, driving sub-nanomolar affinity. Furthermore, the absence of a cleavable amide bond within the surrogate core confers absolute resistance to local proteolytic cleavage[4].

Inhibition_Mechanism Surrogate Constrained Surrogate (Locked Conformation) Binding High-Affinity Binding (Reduced Entropic Penalty) Surrogate->Binding Pre-organized Geometry Protease Target Protease (e.g., ACE / Caspase) Protease->Binding Active Site Interaction Resistance Proteolytic Resistance (Uncleavable Amide Bond) Binding->Resistance Steric Shielding Efficacy Sustained in vivo Therapeutic Efficacy Resistance->Efficacy Prolonged Half-life

Mechanistic pathway of target protease inhibition by constrained benzothiazepine peptidomimetics.

Experimental Protocol: Synthesis of a Constrained Dipeptide Mimetic

To utilize 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine in peptide synthesis, the free N5 lactam must first be converted into a carboxylic acid handle via alkylation, followed by coupling to the target sequence.

Causality in Experimental Choices:

  • Base Selection (Cs₂CO₃): Cesium carbonate is chosen over weaker bases (like K₂CO₃) for N-alkylation because the large cesium cation enhances the nucleophilicity of the lactam nitrogen via the "cesium effect," ensuring rapid and complete alkylation without epimerization at the sensitive C3 chiral center.

  • Coupling Reagent (HATU): The resulting benzothiazepine-5-acetic acid is sterically hindered. HATU, combined with DIPEA, generates a highly reactive HOAt ester intermediate, which is essential for driving the coupling of sterically encumbered constrained substrates to completion.

Alkylation_Coupling_Workflow Start 3(S)-Boc-Benzothiazepine (Free Lactam NH) Alkylation N5-Alkylation (Ethyl Bromoacetate, Base) Start->Alkylation Introduce C-terminus Saponification Ester Hydrolysis (LiOH, THF/H2O) Alkylation->Saponification Deprotect C-terminus Coupling Peptide Coupling (HATU, DIPEA, Amine) Saponification->Coupling Activate & Couple Product Constrained Peptidomimetic (Locked Conformation) Coupling->Product Purify (HPLC)

Workflow for N5-alkylation and peptide coupling of the benzothiazepine surrogate.

Step-by-Step Methodology

Phase 1: N5-Alkylation (C-Terminal Extension)

  • Dissolve 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add anhydrous Cs₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to pre-form the lactam anion.

  • Dropwise, add ethyl bromoacetate (1.2 eq). Stir the reaction at room temperature for 4 hours.

  • Self-Validating QC Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The product will show a higher Rf​ than the starting material. Confirm successful alkylation via 1 H-NMR: Look for the complete disappearance of the broad lactam N-H peak (~8.5 ppm) and the appearance of a distinct AB quartet (~4.3–4.7 ppm) corresponding to the newly introduced N-CH₂ protons. Expert Insight: This AB quartet is a critical self-validating feature caused by the diastereotopic nature of the CH₂ protons adjacent to the chiral C3 center, proving the alkylation occurred on the rigid ring system.

Phase 2: Ester Saponification 5. Isolate the ethyl ester intermediate via standard aqueous workup (EtOAc/H₂O) and dissolve the crude solid in a 3:1:1 mixture of THF/MeOH/H₂O. 6. Add LiOH·H₂O (2.0 eq) and stir at 0 °C for 2 hours. 7. Self-Validating QC Checkpoint: Acidify the mixture to pH 3 with 1M HCl, extract with EtOAc, and analyze the organic layer via LC-MS. The mass spectrum must reflect the loss of the ethyl group (-28 Da), yielding the free 1,5-benzothiazepine-5-acetic acid derivative.

Phase 3: Peptide Coupling 8. Dissolve the resulting free acid (1.0 eq) and the downstream target amino acid ester or peptide fragment (1.1 eq) in anhydrous DMF. 9. Add HATU (1.2 eq) and cool the reaction flask to 0 °C. 10. Add DIPEA (3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. 11. Self-Validating QC Checkpoint: Purify the crude mixture via preparative RP-HPLC. To validate the locked conformation of the final peptidomimetic, subject the purified compound to 2D NOESY NMR. Strong cross-peaks between the surrogate's N-CH₂ protons and the downstream amide proton will confirm the restricted β -turn geometry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

Welcome to the technical support center for the purification of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this chiral intermediate in high purity.

Introduction: Understanding the Purification Challenges

The purification of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine presents a unique set of challenges stemming from its molecular structure. The presence of a chiral center at the C3 position necessitates strategies to control and separate diastereomers that may have formed during synthesis. The Boc protecting group, while crucial for synthetic strategies, can influence the compound's solubility and stability. Furthermore, the polar nature of the benzothiazepine core can lead to purification difficulties using standard chromatographic techniques. This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: Based on the typical synthesis of 2,3-dihydro-1,5-benzothiazepines from chalcone-like precursors and 2-aminothiophenols, you should anticipate the following impurities[1]:

  • Diastereomers: If the synthesis is not perfectly diastereoselective, you will have the (3R) diastereomer.

  • Unreacted Starting Materials: Residual chalcone precursor or 2-aminothiophenol.

  • Michael Adduct Intermediate: The intermediate formed from the 1,4-conjugate addition of the thiol to the enone that has not cyclized[1].

  • Side-Reaction Products: Such as 2,2′-diaminodiphenyl disulfide, which can form from the oxidation of 2-aminothiophenol[1].

  • Over-alkylation or other side-reactions involving the amine or thiol functionalities.

Q2: My compound is an oil and won't crystallize. What can I do?

A2: Oiling out is a common problem with Boc-protected compounds. Here are a few strategies to induce crystallization:

  • Solvent System Optimization: Experiment with different solvent/anti-solvent combinations. Good solvents are those in which your compound is readily soluble (e.g., ethyl acetate, dichloromethane), while poor solvents are those in which it is sparingly soluble (e.g., hexane, heptane). Slowly add the poor solvent to a concentrated solution of your compound in the good solvent until persistent cloudiness is observed, then add a drop or two of the good solvent to clarify and allow for slow cooling.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Pulping: If you have a solidified oil, you can "pulp" it by stirring the solid with a poor solvent in which the impurities are more soluble. This can wash away impurities and induce the formation of a crystalline solid.

  • Salt Formation: For difficult-to-crystallize Boc-amino compounds, forming a salt with an amine like dicyclohexylamine (DCHA) can yield a stable, crystalline solid that is easier to purify by recrystallization. The Boc-amino compound can be recovered after purification by treatment with a mild acid.

Q3: My compound appears to be degrading on the silica gel column. What are my options?

A3: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds. To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample[2].

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or a bonded silica phase like diol or amine[2].

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good alternative to normal-phase silica gel chromatography.

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers by Flash Chromatography

Symptoms:

  • Broad, overlapping peaks for the desired product.

  • Fractions containing a mixture of diastereomers as confirmed by chiral HPLC or NMR.

Root Causes and Solutions:

Root Cause Explanation Solution
Inadequate Solvent System The chosen mobile phase does not provide sufficient selectivity between the diastereomers.Optimize the Mobile Phase: A systematic screening of solvent systems is crucial. Start with a baseline like hexane:ethyl acetate and gradually increase the polarity[3]. For polar compounds, consider systems like dichloromethane:methanol or ethyl acetate:methanol[3]. Small additions of a third solvent can sometimes dramatically improve resolution.
Column Overloading Too much crude material is loaded onto the column, exceeding its separation capacity.Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the silica gel weight for difficult separations.
Poor Sample Loading Technique The sample is not applied to the column in a concentrated band.Dry Loading: If your compound has poor solubility in the initial mobile phase, use a dry loading technique. Dissolve your sample in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column[3].
Issue 2: Low Recovery from Recrystallization

Symptoms:

  • A very small amount of crystalline product is obtained after filtration.

  • The mother liquor still contains a significant amount of the desired product.

Root Causes and Solutions:

Root Cause Explanation Solution
Solvent Choice The "good" solvent is too good, keeping the product in solution even at low temperatures.Choose a Less Solubilizing "Good" Solvent: Experiment with solvents in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
Cooling Rate The solution was cooled too quickly, leading to the formation of very fine crystals or an oil that passes through the filter paper.Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.
Crystallization-Induced Diastereomer Transformation (CIDT) If the diastereomers can equilibrate in solution, it might be possible to crystallize the desired diastereomer selectively, driving the equilibrium towards it.Explore CIDT Conditions: This advanced technique can significantly improve the yield of the desired diastereomer[4][5][6][7][8]. It often requires finding conditions (e.g., a specific solvent, base, or temperature) that allow for the epimerization of the unwanted diastereomer in solution while the desired diastereomer selectively crystallizes.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation
  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., starting with 70:30 hexane:ethyl acetate and increasing the polarity).

    • The ideal solvent system should give a good separation between the diastereomers with the desired product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Choose an appropriately sized flash column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with the initial, less polar mobile phase.

  • Sample Loading:

    • For optimal separation, use the dry loading method as described in the troubleshooting guide.

  • Elution:

    • Start the elution with the solvent system identified during TLC analysis.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial for separating impurities with different polarities.

    • Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Purification
  • Solvent Selection:

    • Place a small amount of the purified (or semi-purified) compound into several test tubes.

    • Add a few drops of different solvents to each tube to identify a "good" solvent (dissolves the compound when hot but not when cold) and a "poor" solvent (compound is insoluble). Common pairs include ethyl acetate/hexane, dichloromethane/hexane, and methanol/water.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot "good" solvent.

  • Induce Crystallization:

    • Slowly add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to a constant weight.

Visualization of Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine tlc TLC Analysis start->tlc flash Flash Chromatography tlc->flash Good separation of diastereomers and impurities recryst Recrystallization tlc->recryst One major spot, minor impurities flash->recryst Fractions contain pure diastereomer hplc_prep Preparative Chiral HPLC flash->hplc_prep Diastereomers co-elute recryst->flash Significant impurities remain pure Pure Product recryst->pure High purity achieved hplc_prep->pure

Caption: Decision tree for selecting the primary purification strategy.

Potential Impurity Profile

Impurity_Profile cluster_synthesis Synthesis Starting Materials Starting Materials Crude Product Crude Product Starting Materials->Crude Product Michael Adduct Michael Adduct Michael Adduct->Crude Product Desired Product (3S) Desired Product (3S) Desired Product (3S)->Crude Product Diastereomer (3R) Diastereomer (3R) Diastereomer (3R)->Crude Product Side Products Side Products Side Products->Crude Product

Caption: Potential impurities present in the crude product mixture.

References

  • Vedejs, E., & Jure, M. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(7), 2705–2729. [Link]

  • Tisler, M. (2018). State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10453–10475. [Link]

  • Fisher, G. H., et al. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 144(42), 19525–19533. [Link]

  • Fisher, G. H., et al. (2023). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 88(22), 15993–16000. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide. [Link]

  • Kugita, H., et al. (1970). Synthesis of 1, 5-Benzothiazepine Derivatives. I. Chemical and Pharmaceutical Bulletin, 18(10), 2028-2036. [Link]

  • Chniti, S., et al. (2018). Highly diastereoselective synthesis of rigid 3-enamino-1,5-benzodiazepines. Arkivoc, 2018(5), 1-14. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(3), 134-142. [Link]

  • European Patent Office. (1994). Process for preparing benzothiazepine derivatives - EP 0609031 A1. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]

  • Kugita, H., et al. (1971). Synthesis of 1, 5-Benzothiazepine Derivatives. III. Chemical and Pharmaceutical Bulletin, 19(3), 595-602. [Link]

  • Khan, I., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega, 7(34), 30088–30101. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Gaggero, N., et al. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. RSC Advances, 7(59), 37331-37338. [Link]

  • Wang, Z., et al. (2018). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. Request PDF. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 195-204. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Reddy, B. C., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(4), 421–426. [Link]

  • Gaggero, N., et al. (2017). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines (Supporting Information). The Royal Society of Chemistry. [Link]

  • NextSDS. (n.d.). 3(S)-BOC-AMINO-2,3-DIHYDRO-4-OXO-1,5-BENZOTHIAZEPINE-5(2H)-ACETIC ACID ETHYL ESTER. [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3743. [Link]

  • Cirilli, R., et al. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Molecules, 26(11), 3362. [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1184–1192. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Păun, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. [Link]

  • Khan, I., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Current Organic Synthesis, 20(1), 1-1. [Link]

  • Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. [Link]

  • Li, J., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Molecules, 28(2), 683. [Link]

  • Al-Haideri, R. A., & Al-Zangana, S. H. (2024). Separation of Three Benzodiazepine Derivatives Using Thin Layer Chromatography and multiple mobile phases and Evaluation of Their Analytical Efficiency. ResearchGate. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Forensic Science Society of Malaysia. (n.d.). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. [Link]

  • Khan, I., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link]

  • Khan, I., et al. (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. [Link]

Sources

Optimization

stability of the 1,5-benzothiazepine ring under acidic/basic conditions

Welcome to the Technical Support Center for 1,5-benzothiazepine derivatives. As a Senior Application Scientist, I frequently encounter challenges related to the hydrolytic and thermal stability of the 1,5-benzothiazepine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-benzothiazepine derivatives. As a Senior Application Scientist, I frequently encounter challenges related to the hydrolytic and thermal stability of the 1,5-benzothiazepine scaffold. This heterocyclic ring is the core pharmacophore of several critical cardiovascular and CNS drugs, most notably diltiazem, clentiazem, and quetiapine.

Understanding the mechanistic degradation pathways of this ring system is paramount for successful formulation, analytical method development, and synthetic optimization. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to manage the stability of 1,5-benzothiazepines under various pH conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 1,5-benzothiazepine derivative degrade rapidly at pH > 7? A1: Under basic conditions, the 1,5-benzothiazepine framework is highly susceptible to two distinct degradation pathways. First, if your compound contains ester linkages (e.g., diltiazem), base-catalyzed ester hydrolysis occurs rapidly, forming desacetyl derivatives[1]. Second, and more critical to the core scaffold, the 7-membered thiazepine ring is thermodynamically unstable under strongly basic conditions or upon heating. It undergoes a ring contraction mechanism driven by the elimination (extrusion) of the sulfur atom, transforming the benzothiazepine into a highly stable, aromatic quinoline ring[2]. Expert Insight: Avoid storing these compounds in alkaline buffers. If basic conditions are strictly required for a synthetic step, minimize thermal exposure to prevent sulfur extrusion.

Q2: What is the optimal pH range for storing aqueous solutions of 1,5-benzothiazepines? A2: The 7-membered lactam/thiazepine ring exhibits relatively high hydrolytic stability due to steric stabilization[3]. Kinetic studies demonstrate that the degradation follows pseudo-first-order kinetics, with specific acid- and base-catalyzed hydrolysis at the extremes, and spontaneous water-catalyzed decomposition in the neutral range[4]. The maximal stability and lowest rate of hydrolysis are consistently reported at low-to-mild acidic pH values, specifically in the range of pH 3.0 to 5.0[3][4]. Expert Insight: Formulate aqueous stocks in weakly acidic buffers (e.g., acetate buffer at pH 4.0 - 5.0) and store at reduced temperatures (2–8°C) to maximize shelf-life.

Q3: How do I distinguish between side-chain hydrolysis and actual thiazepine ring cleavage in my HPLC data? A3: Side-chain hydrolysis typically results in a moderate shift in retention time due to the exposure of a polar group (e.g., hydroxyl), but the UV absorption spectrum remains largely unchanged because the core benzothiazepine chromophore is intact[1]. Conversely, ring cleavage or sulfur extrusion to a quinoline drastically alters the conjugated system, resulting in a significant shift in the UV max (e.g., loss of the characteristic 239 nm peak of the benzothiazepine ring)[2][4]. Expert Insight: Utilize a Diode Array Detector (DAD) coupled with your HPLC. Monitor the UV spectra of the degradant peaks. A conserved spectrum indicates side-chain modification, while a shifted spectrum indicates core ring degradation.

Part 2: Data Presentation

Table 1: Quantitative Kinetic Stability Profile of 1,5-Benzothiazepines (Diltiazem Model)

pH ConditionKinetic PathwayPrimary DegradantStability / Extrapolated Shelf-life (25°C)
pH < 3.0 (Strong Acid)Specific acid-catalyzed hydrolysisDesacetyl derivative / Ring cleavageLow (< 15 days)[4]
pH 3.0 - 5.0 (Weak Acid)Spontaneous water-catalyzedMinimal degradationMaximum (~42.0 days at pH 5)[4]
pH 7.0 (Neutral)Base-catalyzed initiationDesacetyl derivativeModerate (~14 days)[5]
pH > 7.0 (Strong Base)Specific base-catalyzed hydrolysisDesacetyl derivative / QuinolineVery Low (Rapid degradation)[1][2]

Part 3: Visualizations & Logical Relationships

Degradation A 1,5-Benzothiazepine (e.g., Diltiazem) B Base-Catalyzed Hydrolysis (pH > 7) A->B OH- C Acid-Catalyzed Hydrolysis (pH < 3) A->C H+ D Side-Chain Hydrolysis (Desacetyl-diltiazem) B->D Fast E Ring Contraction / Sulfur Extrusion B->E Heating / Strong Base C->D Moderate G Ring Cleavage / Thiazepine Opening C->G Extreme Acid F Quinoline Derivatives E->F -S

Fig 1. 1,5-benzothiazepine degradation pathways under acidic and basic conditions.

Part 4: Experimental Protocols

Self-Validating Forced Degradation & Stability-Indicating HPLC Assay

To accurately profile the stability of your specific 1,5-benzothiazepine derivative, you must employ a stability-indicating HPLC method. The following protocol is designed as a self-validating system: it includes mandatory neutralization steps to prevent mobile phase interference and mass balance calculations to ensure no degradants (like volatile sulfur compounds) are lost during the assay[1][6].

Step 1: Preparation of Standard Solutions Prepare a stock solution of the 1,5-benzothiazepine derivative at 1 mg/mL in HPLC-grade methanol. Dilute to a working concentration of 100 μg/mL using HPLC-grade water[1].

Step 2: Application of Stress Conditions Aliquot the working solution into three separate sealed vials:

  • Acidic Hydrolysis: Add 1 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 2 hours[1][6].

  • Basic Hydrolysis: Add 1 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 30 minutes[1][6].

  • Control (Neutral): Add pH 5.0 acetate buffer. Heat at 60°C for 2 hours.

Step 3: Neutralization (Critical Self-Validation Step) Before injection, neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl[1]. Causality: Injecting highly acidic or basic samples directly into the HPLC can temporarily alter the local pH of the column, causing retention time shifts and peak splitting, which masquerade as false degradants.

Step 4: HPLC Analysis Inject 20 μL of each neutralized sample into an HPLC equipped with a C18 column and a DAD detector (monitoring at 239 nm)[4]. Use a gradient mobile phase of acetonitrile and water (with 0.1% formic acid to maintain the analyte in a consistent ionization state).

Step 5: Mass Balance Calculation Calculate the mass balance: (Peak Area of Parent + Sum of Peak Areas of Degradants) / (Peak Area of Initial Control). Causality: A mass balance of 95-105% validates the method. A mass balance < 95% under basic conditions strongly suggests the formation of insoluble quinoline precipitates or the loss of volatile sulfur species during ring contraction[2].

Workflow Step1 1. Prepare 100 μg/mL Benzothiazepine Solution Step2 2. Aliquot into Stress Conditions Step1->Step2 Step3A Acidic: 0.1 N HCl 60°C, 2h Step2->Step3A Step3B Basic: 0.1 N NaOH 60°C, 30 min Step2->Step3B Step3C Neutral: pH 5 Buffer 60°C, 2h Step2->Step3C Step4 3. Neutralize Samples (Add Base/Acid) Step3A->Step4 Step3B->Step4 Step3C->Step4 Step5 4. HPLC Analysis (Monitor at 239 nm) Step4->Step5 Step6 5. Quantify Degradants Calculate Mass Balance Step5->Step6

Fig 2. Self-validating forced degradation and HPLC analysis workflow.

References
  • Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method - jopcr.com - 5

  • Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - nih.gov - 1

  • Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions - researchgate.net -3

  • Degradation Kinetics of Diltiazem - tandfonline.com - 4

  • The Physical and Chemical Stability of Diltiazem-d4 Hydrochloride: A Technical Guide - benchchem.com - 6

  • Review Article Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications - researchgate.net - 2

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in 3-Amino-1,5-Benzothiazepine Functionalization

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-amino-1,5-benzothiazepines. This guide provides in-depth troubleshooting advice and frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-amino-1,5-benzothiazepines. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the functionalization of the C3-amino group. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

I. Understanding the Challenge: The Root of Racemization

The chiral center at the C3 position of the 3-amino-1,5-benzothiazepine core is susceptible to racemization, particularly during N-functionalization reactions like acylation. The primary mechanism of racemization is analogous to that seen in peptide synthesis, involving the formation of a planar, achiral intermediate.

The key event is the deprotonation of the α-proton at the C3 position. This is facilitated when the amino group is converted into a better leaving group or when the carbonyl of an acylating agent is activated. This leads to the formation of an enolate or an oxazolone-like intermediate, which is planar and thus achiral. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.

Below is a diagram illustrating the general mechanism of racemization during the N-acylation of a 3-amino-1,5-benzothiazepine.

racemization_mechanism cluster_enantiomer Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Product Mixture chiral_sm (S)-3-Amino-1,5-benzothiazepine planar_intermediate Planar Achiral Intermediate (e.g., Enolate/Oxazolone) chiral_sm->planar_intermediate Base/Activation (Deprotonation) s_product (S)-N-Functionalized Product planar_intermediate->s_product Protonation r_product (R)-N-Functionalized Product planar_intermediate->r_product Protonation

Caption: General mechanism of racemization at the C3 position.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when I acylate my 3-amino-1,5-benzothiazepine?

A1: The most common cause is the activation of the carboxylic acid coupling partner, which, in the presence of a base, can lead to the abstraction of the proton at the C3 position of your benzothiazepine. This forms a planar, achiral intermediate that can then be protonated from either side, leading to a loss of stereochemical purity.

Q2: Are certain coupling reagents more prone to causing racemization than others?

A2: Yes, absolutely. Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[1] Uronium/aminium-based reagents, particularly those containing a 1-hydroxy-7-azabenzotriazole (HOAt) moiety like HATU, are far superior in suppressing racemization.[2][3]

Q3: What role does the base play in racemization?

A3: The choice and amount of base are critical. Strong, non-sterically hindered bases can readily deprotonate the C3 position, increasing the rate of racemization.[4] It is generally advisable to use a weaker or more sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and to use the minimum amount necessary for the reaction to proceed.[4][5]

Q4: How does temperature affect the stereochemical outcome of my reaction?

A4: Higher reaction temperatures accelerate the rate of racemization. It is always recommended to perform coupling reactions at the lowest temperature that allows for a reasonable reaction rate, often starting at 0°C and slowly warming to room temperature.

III. Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving issues of racemization during the functionalization of 3-amino-1,5-benzothiazepines.

Issue 1: Significant Racemization Detected in the Final Product

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimides (DCC, DIC) without additives form highly reactive intermediates that are prone to forming oxazolone-like structures, a key pathway for racemization.[6][7]Switch to a uronium/aminium salt coupling reagent. HATU is highly recommended due to its ability to form an active ester that is less susceptible to racemization.[3][8] HBTU is another good option, though HATU is generally considered superior for challenging couplings.[9]
Strong or Unhindered Base Bases like triethylamine (TEA) are small and strong enough to easily abstract the C3 proton, leading to rapid racemization.[4]Use a sterically hindered or weaker base. N,N-diisopropylethylamine (DIPEA) is a common choice. For highly sensitive substrates, consider using an even weaker base like N-methylmorpholine (NMM) or a more hindered one like 2,4,6-collidine.[4][5]
High Reaction Temperature The activation energy for racemization is often readily supplied by elevated temperatures.Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Prolonged Reaction Time The longer the activated species is present in the reaction mixture, the greater the opportunity for racemization to occur.Optimize the reaction time. Once the starting material is consumed (as determined by in-process monitoring), work up the reaction promptly.
Workflow for Troubleshooting Racemization:

troubleshooting_workflow start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent base_selection Step 2: Evaluate Base coupling_reagent->base_selection If racemization persists temperature_control Step 3: Control Temperature base_selection->temperature_control If racemization persists analysis Analyze Enantiomeric Purity (Chiral HPLC) temperature_control->analysis analysis->coupling_reagent If racemization persists end Racemization Minimized analysis->end If successful

Caption: A systematic workflow for troubleshooting racemization.

IV. Recommended Protocols for Stereoretentive N-Acylation

While specific protocols for 3-amino-1,5-benzothiazepines are scarce in the literature, the following protocol is adapted from best practices in peptide synthesis to minimize racemization and should serve as an excellent starting point.

Protocol 1: N-Acylation using HATU

This protocol is designed for the coupling of a carboxylic acid to the 3-amino group of a 1,5-benzothiazepine derivative.

Materials:

  • (S)-3-Amino-1,5-benzothiazepine derivative

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[5]

  • Anhydrous DMF

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 10-15 minutes. This pre-activation step forms the less reactive OAt active ester, which is key to suppressing racemization.[5][9]

  • Amine Addition: In a separate flask, dissolve the (S)-3-amino-1,5-benzothiazepine derivative in anhydrous DMF.

  • Coupling: Cool both solutions to 0°C. Add the amine solution to the pre-activated acid solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

V. Verification of Stereochemical Integrity: Chiral HPLC Analysis

It is crucial to have a reliable analytical method to determine the enantiomeric excess (ee) of your functionalized product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique for this purpose.

Protocol 2: General Method for Chiral HPLC Analysis

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is typically sufficient.

  • A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC®) are common choices for separating enantiomers of amino acid derivatives and related compounds.[10]

General Procedure:

  • Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase or a compatible solvent.

  • Method Development:

    • Start with a mobile phase commonly used for your chosen chiral column (e.g., a mixture of hexane/isopropanol for normal phase or an aqueous buffer with an organic modifier like acetonitrile or methanol for reversed-phase).

    • Inject a sample of the racemic mixture (if available) to confirm that the two enantiomers are resolved.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Quantification:

    • Inject your sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Parameter Typical Starting Conditions Optimization Strategy
Mobile Phase (Normal Phase) Hexane/Isopropanol (90:10)Vary the ratio of the alcohol modifier.
Mobile Phase (Reversed Phase) Acetonitrile/Water with 0.1% Formic Acid or TFAAdjust the organic modifier concentration and the type/concentration of the acidic additive.
Flow Rate 1.0 mL/minAdjust for optimal resolution and analysis time.
Column Temperature AmbientCan be varied (e.g., 25-40°C) to improve peak shape and resolution.
Detection Wavelength Determined by the UV absorbance maximum of the analyte.

VI. References

  • Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU.

  • PubChem. (n.d.). 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (2R-trans)-. Retrieved from [Link]

  • PMC. (2022, June 10). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Thieme. (n.d.). 7.4 Racemization Assays.

  • PMC. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles.

  • ResearchGate. (n.d.). 1,5-Benzothiazepines: Recent developments in the synthetic strategies.

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • CNKI. (n.d.). Synthesis and Steric Structure of α-Amino-β-lactam Derivatives of 1,5-Benzothiazepines.

  • MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][2][5][11]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • Chemistry Reviews Letters. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.

  • ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • precisionFDA. (n.d.). DILTIAZEM HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. Retrieved from

  • SynZeal. (n.d.). N-Nitroso Diltiazem EP Impurity G. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1,5-Benzothiazepine Synthesis &amp; Troubleshooting

Welcome to the Application Support Center for the synthesis of 1,5-benzothiazepine (BTZ) analogs. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the synthesis of 1,5-benzothiazepine (BTZ) analogs. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the thermodynamic and kinetic bottlenecks associated with constructing this privileged seven-membered heterocyclic scaffold.

This guide moves beyond generic procedures to address the exact physicochemical mechanisms that cause reactions to stall, yield unwanted side products, or degrade.

Module 1: Troubleshooting Guides & FAQs (The "Pitfalls")

Q1: My 2-aminothiophenol (2-ATP) stock is turning yellow/brown, and my reaction yields are plummeting. What is happening?

Causality: 2-Aminothiophenol is highly susceptible to aerobic oxidation. In the presence of atmospheric oxygen and trace transition metals, the thiol (-SH) groups rapidly undergo oxidative dimerization to form 2,2'-diaminodiphenyl disulfide. This consumes your primary nucleophile before it can react with the chalcone [1]. Solution: Always store 2-ATP under an inert atmosphere (argon or nitrogen) at 4°C. If your stock has discolored, distill it under reduced pressure prior to use. During the reaction, degas your solvents by sparging with argon for 15 minutes to prevent in situ disulfide formation.

Q2: LC-MS shows a mass corresponding to the product plus H2​O (or an acyclic mass). Why isn't my 1,5-benzothiazepine forming?

Causality: The synthesis of 1,5-benzothiazepines from α,β -unsaturated ketones (chalcones) and 2-ATP proceeds via a two-step tandem sequence. The first step is an intermolecular thia-Michael addition, which is fast. The second step is an intramolecular aza-cyclization (condensation), which is entropically unfavorable and possesses a high activation energy barrier [1]. Your reaction is trapped at the acyclic Michael adduct stage. Solution: The cyclization step requires electrophilic activation of the carbonyl group. Switch from conventional heating to a Lewis acid catalyst like Ceric Ammonium Nitrate (CAN) [2]. The Ce4+ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and drastically lowering the activation energy for the 7-membered ring closure.

Q3: I'm seeing a mixture of products, including aza-Michael adducts instead of the desired thia-Michael intermediate. How do I control chemoselectivity?

Causality: Both the thiol (-SH) and amine (-NH 2​ ) groups on 2-ATP are nucleophilic. Under strongly basic conditions, aza-Michael addition can compete. However, according to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion is a "softer" nucleophile and kinetically prefers the soft β -carbon of the chalcone. Solution: Avoid strong bases. Maintain slightly acidic to neutral conditions, or utilize specific green catalysts (like TBAF in water or H-ferrierite zeolites) that inherently favor chemoselective thia-Michael addition[3].

Q4: Conventional reflux in acetic acid/toluene gives me poor yields and a tarry mess. Are there cleaner alternatives?

Causality: Prolonged high-temperature heating (6–12 hours) leads to the thermal polymerization of the chalcone and decomposition of the acyclic intermediates. Solution: Transition to Green Chemistry protocols. Using Polyethylene Glycol (PEG-400) as a biodegradable solvent or employing solvent-free conditions under ultrasonic/microwave irradiation drastically reduces reaction times from hours to minutes, suppressing thermal degradation pathways [3, 4].

Module 2: Reaction Workflow & Pathway Visualization

The following diagram illustrates the mechanistic pathway of 1,5-benzothiazepine synthesis, highlighting the critical nodes where the reaction commonly fails (dashed nodes).

G A Reactants: Chalcone + 2-Aminothiophenol B Step 1: Intermolecular Thia-Michael Addition A->B  Nucleophilic Attack (-SH) P1 Pitfall: Disulfide Formation (Oxidation of 2-ATP) A->P1  O2 Exposure P2 Pitfall: Aza-Michael Adduct (Chemoselectivity Failure) A->P2  Strong Base C Stalled State: Acyclic Thioether Intermediate B->C  Proton Transfer D Step 2: Intramolecular Cyclization (Acid/Energy Promoted) C->D  Overcoming Activation Energy E Final Product: 1,5-Benzothiazepine Scaffold D->E  Dehydration (-H2O)

Reaction workflow and common pitfalls in 1,5-benzothiazepine synthesis.

Module 3: Data Presentation - Catalyst Selection Matrix

To optimize your synthesis, select a catalytic system that balances yield, reaction time, and environmental impact. The data below summarizes modern optimizations against the traditional baseline[1, 2, 3, 4].

Catalytic System / ConditionReaction TimeAverage Yield (%)Environmental ImpactKey Mechanistic Advantage
Glacial Acetic Acid / Reflux 6–12 hours40–60%High (Corrosive/Toxic)Traditional baseline; prone to thermal polymerization.
CAN (10 mol%) / Ultrasound 15–35 mins85–95%Low (Green) Ce4+ Lewis acid activation; cavitation overcomes entropic barrier.
PEG-400 / Microwave 5–10 mins80–92%Low (Green)Biodegradable solvent; rapid dielectric heating prevents stalling.
TBAF / Water 2–4 hours75–88%Low (Green)Highly chemoselective for thia-Michael addition; aqueous medium.

Module 4: Self-Validating Experimental Protocol

Ultrasound-Assisted Green Synthesis using Ceric Ammonium Nitrate (CAN)

This protocol utilizes acoustic cavitation to drive the reaction, preventing the thermal degradation seen in traditional reflux methods [2].

Validation Checkpoint System: This protocol is inherently self-validating. The product is highly hydrophobic, whereas the CAN catalyst and ethanol solvent are water-miscible. The sudden precipitation upon aqueous quench provides immediate visual confirmation of successful cyclization, acting as a built-in purification step.

Step-by-Step Methodology:

  • Preparation: In a clean, dry 50 mL round-bottom flask, dissolve the substituted chalcone (1.0 mmol) and freshly distilled 2-aminothiophenol (1.1 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% Ceric Ammonium Nitrate (CAN) to the mixture. Note: The solution may temporarily darken as the Ce-complex forms with the carbonyl oxygen.

  • Irradiation: Suspend the flask in an ultrasonic bath (e.g., 35 kHz) at ambient temperature.

  • In-Process Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Self-Validation: The acyclic intermediate will appear as a flexible, lower-Rf spot. As cyclization occurs, a distinct, highly rigid, UV-active spot (the 1,5-benzothiazepine) will emerge at a higher Rf. Irradiation usually completes in 15–35 minutes.

  • Work-Up & Quench: Pour the reaction mixture into 50 mL of crushed ice water and stir vigorously. The hydrophobic 1,5-benzothiazepine will crash out as a solid precipitate, leaving the CAN catalyst dissolved in the aqueous phase.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 × 10 mL), and recrystallize from hot ethanol to yield the pure 2,3-dihydro-1,5-benzothiazepine analog.

References

  • Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments Source: ChemistryOpen URL:[Link]

  • An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN) Source: Journal of the Korean Chemical Society URL:[Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022 Source: Chemical Review and Letters URL:[Link]

  • Microwave Assisted Synthesis of 1,5-Benzothiazepines Using Greener Reaction Medium Source: Asian Journal of Chemistry URL:[Link]

Troubleshooting

Technical Support Center: Protecting Group Strategies for 3-Amino-1,5-Benzothiazepines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 3-amino-1,5-benzothiazepine scaffold. This privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the 3-amino-1,5-benzothiazepine scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, forming the core of drugs with applications ranging from cardiovascular to central nervous system disorders.[1][2][3][4] The primary amino group at the 3-position is a key handle for synthetic diversification, but its nucleophilicity often necessitates the use of protecting groups to achieve selective transformations elsewhere in the molecule.

This guide provides a structured approach to selecting, implementing, and troubleshooting alternative protecting groups for this specific substrate. It is designed to move beyond simple protocols by explaining the chemical reasoning behind each strategic choice, ensuring experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and troubleshooting points encountered during the synthesis of 3-amino-1,5-benzothiazepine derivatives.

Q1: Why is it essential to protect the 3-amino group?

The 3-amino group is a potent nucleophile. In many synthetic routes, reagents intended to react with other parts of the molecule (e.g., acylation or alkylation of the lactam nitrogen at the 5-position) will react preferentially with this primary amine. Protection temporarily "masks" the amine's reactivity, directing the reaction to the desired position. After the desired transformation is complete, the protecting group is selectively removed to restore the amino functionality.

Q2: What are the most common and reliable protecting groups for an aromatic or heterocyclic amine?

The most widely used protecting groups for amines are carbamates. The three most common are:

  • tert-Butoxycarbonyl (Boc): Stable to bases and catalytic hydrogenation, but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[5][6]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions but is specifically cleaved by amine bases, most commonly piperidine.[5][6]

  • Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions but is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[5][7]

Q3: What does "orthogonal protection" mean, and why is it critical for my multi-step synthesis?

Orthogonality in the context of protecting groups refers to the ability to remove one type of protecting group in the presence of another because their removal conditions are mechanistically distinct.[8] For instance, if your molecule contains both a Boc-protected amine and a Cbz-protected amine, you can selectively deprotect the Boc group with acid without affecting the Cbz group. This allows for sequential, site-specific modifications of a polyfunctional molecule, which is a cornerstone of complex organic synthesis.[5][8]

Q4: My Boc deprotection with TFA seems sluggish or incomplete. What are the likely causes and solutions?

Incomplete Boc deprotection is often due to insufficient acid strength, reaction time, or the presence of acid-scavenging species.

  • Troubleshooting Steps:

    • Increase TFA Concentration: Ensure you are using a sufficient concentration, typically 25-50% TFA in a solvent like dichloromethane (DCM).

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.

    • Add Scavengers: Deprotection releases tert-butyl cations, which are reactive electrophiles that can cause side reactions (e.g., alkylation of the sulfur atom or electron-rich aromatic rings). Adding a scavenger like triisopropylsilane (TIS) or thioanisole can trap these cations.[5]

    • Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and reagents.

Q5: I am observing side-product formation during my Fmoc deprotection with piperidine. How can I mitigate this?

The primary side reaction during Fmoc deprotection is the formation of a dibenzofulvene-piperidine adduct, which can sometimes react with your desired product.

  • Troubleshooting Steps:

    • Optimize Piperidine Concentration: A 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is standard. Higher concentrations are rarely necessary and can increase side reactions.

    • Control Reaction Time: Fmoc cleavage is typically very fast (minutes). Over-exposing the product to the basic conditions can lead to degradation or other base-mediated side reactions. Monitor closely by TLC/LC-MS.

    • Workup Procedure: After deprotection, it is crucial to remove the piperidine and the dibenzofulvene adduct. This is typically achieved by precipitation of the product or thorough aqueous workup.

Section 2: Troubleshooting Guide: Selecting the Optimal Protecting Group

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The key is to select a group that will remain intact through all subsequent reaction steps and can be removed at the desired stage without degrading the molecule.

Comparative Analysis of Key Amino Protecting Groups

The following table summarizes the properties of the most relevant protecting groups for the 3-amino-1,5-benzothiazepine scaffold.

Protecting GroupCommon Introduction Reagent(s)Stable ToLabile To (Deprotection Conditions)Key Considerations & Potential Issues
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Base, Nucleophiles, Hydrogenolysis[6]Strong Acid (e.g., TFA in DCM; HCl in dioxane)[6]Deprotection releases t-butyl cations which may require scavengers (e.g., TIS).[5] Not suitable if subsequent steps use strong acid.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Mild Acid, BaseCatalytic Hydrogenation (H₂, Pd/C); Strong Lewis acids (AlCl₃)[7]; HBr in Acetic AcidHydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, some sulfur compounds).
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuAcid, Catalytic Hydrogenation[6]Base (e.g., 20% Piperidine in DMF)[6]The dibenzofulvene byproduct must be effectively removed. The protecting group is bulky. Not suitable for base-catalyzed reactions.
Alloc (Allyloxycarbonyl)Allyl chloroformate (Alloc-Cl)Acid, BasePd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., dimedone, PhSiH₃)[6][9]Requires use of a palladium catalyst, which may need to be thoroughly removed from the final product. Orthogonal to Boc, Fmoc, and Cbz.
Trt (Trityl)Trityl chloride (Tr-Cl)Base, HydrogenolysisMild Acid (e.g., 1-5% TFA in DCM, HOBt in TFE)[8]Very acid-labile, allowing for selective removal in the presence of Boc groups. The bulky nature can hinder reactions at adjacent sites.
Visualization: Orthogonality Decision Workflow

This diagram illustrates a decision-making process for selecting a protecting group based on the planned downstream reaction conditions.

G start Start: Need to protect 3-amino group q1 Will your next step involve strong base? start->q1 q2 Will your next step involve strong acid? q1->q2 Yes pg_fmoc Use Fmoc q1->pg_fmoc No q3 Will your next step involve hydrogenation? q2->q3 Yes pg_boc Use Boc or Cbz q2->pg_boc No pg_alloc Use Alloc q3->pg_alloc Yes pg_other Use Boc, Cbz, or Alloc q3->pg_other No q4 Do you need very mild deprotection? pg_final Use Alloc or Trt q4->pg_final Yes pg_other->q4

Caption: Decision tree for selecting an orthogonal amino protecting group.

Section 3: Detailed Experimental Protocols

The following protocols are generalized for the 3-amino-1,5-benzothiazepine core and should be optimized for specific derivatives. Always monitor reactions by TLC or LC-MS.

Visualization: General Synthetic Workflow

This diagram outlines the fundamental three-stage process of using a protecting group in synthesis.

workflow A 1. Protection (e.g., Boc₂O, Base) Protected N-Protected Intermediate A->Protected B 2. Transformation (Reaction at another site) Modified Modified N-Protected Intermediate B->Modified C 3. Deprotection (e.g., TFA/DCM) Final Final Product C->Final Start 3-Amino-1,5-benzothiazepine Start->A Protected->B Modified->C

Caption: Standard workflow for a protection-reaction-deprotection sequence.

Protocol 1: Boc Protection of 3-Amino-1,5-Benzothiazepine
  • Rationale: This protocol uses di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to form the acid-labile Boc-carbamate. Triethylamine (TEA) acts as a base to neutralize the acid byproduct.

  • Methodology:

    • Dissolve the 3-amino-1,5-benzothiazepine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

    • Add triethylamine (1.2 eq).

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and perform an aqueous workup. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: Acidic Deprotection of a Boc-Protected Benzothiazepine
  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that protonates the carbamate and facilitates the elimination of isobutylene and carbon dioxide, releasing the free amine.

  • Methodology:

    • Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1 M).

    • If the substrate is sensitive to electrophilic attack, add a scavenger such as triisopropylsilane (TIS) (1.1 eq).

    • Cool the solution to 0 °C and add TFA (10-20 eq, often as a 25-50% solution in DCM) dropwise.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • Re-dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent, dry over Na₂SO₄, filter, and concentrate.

    • Purify as necessary.

Protocol 3: Cbz Protection of 3-Amino-1,5-Benzothiazepine
  • Rationale: Benzyl chloroformate reacts with the amine under basic conditions to form the stable Cbz-carbamate.

  • Methodology:

    • Dissolve the 3-amino-1,5-benzothiazepine substrate (1.0 eq) in a solvent mixture such as THF/water or dioxane/water.

    • Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains low.

    • Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-6 hours.

    • Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Hydrogenolysis for Cbz Deprotection
  • Rationale: A palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen, releasing the amine, toluene, and carbon dioxide.

  • Methodology:

    • Dissolve the N-Cbz protected substrate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

    • Add palladium on carbon (Pd/C, 5-10 mol% Pd) to the solution.

    • Flush the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

    • Stir the reaction vigorously for 2-24 hours. Monitor by TLC or LC-MS.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References
  • Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. Request PDF | ResearchGate.[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

  • Amino Acid-Protecting Groups. Chemical Reviews.[Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters.[Link]

  • Amino Acid-Protecting Groups. ResearchGate.[Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI.[Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC.[Link]

  • 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

  • Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. ResearchGate.[Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo.[Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters.[Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal.[Link]

  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Chiral Synthons: A Comparative Guide to X-ray Crystallography of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the critical challenge of validating the absolute configuration of chiral intermediates. 3(S)-Boc-amino-2,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and pharmaceutical development, I frequently encounter the critical challenge of validating the absolute configuration of chiral intermediates. 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine (CAS 440634-11-7) is a privileged chiral synthon, serving as the foundational backbone for numerous cardiovascular and neuroactive therapeutics, including diltiazem analogs.

In drug development, enantiomeric purity and precise 3D conformational data are not merely academic interests—they are strict regulatory requirements. While routine analytical methods like Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC) provide valuable bulk purity data, they often fall short of providing definitive, unambiguous proof of absolute stereochemistry.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against alternative analytical modalities for validating this specific benzothiazepine derivative, supported by field-proven experimental protocols and mechanistic insights.

Comparative Performance: X-ray Crystallography vs. Alternative Modalities

When evaluating the 3(S)-Boc-amino derivative, researchers must choose the appropriate analytical "product" to validate their synthesis. 1[1]. Below is a quantitative and qualitative comparison of the standard analytical alternatives.

Table 1: Performance Comparison of Analytical Methods for Chiral Benzothiazepines
Analytical MethodPrimary OutputAbsolute Configuration CapabilityConformational DataSample RequirementThroughput
Single-Crystal X-ray (SC-XRD) 3D Atomic coordinates, Bond lengths/anglesDefinitive (via Flack Parameter)Solid-state (High precision)~0.1 - 0.5 mg (Single crystal)Low (Days)
2D-NMR (NOESY/ROESY) Through-space proton distancesInferential (Requires chiral derivatization)Solution-state (Dynamic average)~5 - 15 mgMedium (Hours)
Chiral HPLC Enantiomeric Excess (ee%)None (Requires reference standard)None< 0.1 mgHigh (Minutes)
Electronic Circular Dichroism (ECD) Cotton effects (Molar ellipticity)Strong (Requires TD-DFT calculation matching)Solution-state (Low resolution)~1 mgMedium (Hours)

The Verdict: While Chiral HPLC is superior for rapid batch-to-batch enantiomeric excess (ee%) screening, SC-XRD is the gold-standard "product" for absolute structural validation . For 1,5-benzothiazepines, 2[2].

Analytical Workflow & Decision Logic

To optimize resources, structural validation should follow a logical progression from bulk purity to definitive 3D elucidation.

AnalyticalWorkflow A 3(S)-Boc-amino-1,5-benzothiazepine (Chiral Purity Validation) B Chiral HPLC (Enantiomeric Excess) A->B Bulk Purity C 2D-NMR (NOESY) (Solution Conformation) A->C Solution State D Single-Crystal X-ray (Absolute Configuration) A->D Solid State E Routine QC Approval B->E F Definitive 3D Structure & Flack Parameter C->F Corroboration D->F Gold Standard

Analytical decision tree for validating chiral 1,5-benzothiazepine derivatives.

Expert Experimental Protocol: SC-XRD of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

To ensure a self-validating system, the following protocol details the causality behind each experimental choice.1[1].

Step 1: Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of anti-solvent (e.g., n-hexane or pentane). Allow to stand at 4°C for 3–7 days.

  • Causality (Why this works): The Boc-protected amino group and the lactam carbonyl are highly prone to forming N-H···O hydrogen bonds. Vapor diffusion provides a slow, controlled supersaturation environment. Rapid evaporation often leads to twinned or kinetically trapped polymorphs, whereas slow diffusion favors the thermodynamically stable, single-crystal lattice required for high-resolution diffraction.

Step 2: Crystal Harvesting and Cryocooling
  • Methodology: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil. Immediately transfer the loop to the goniometer under a steady 100–120 K nitrogen stream.

  • Causality: Cryocooling is mandatory. It significantly reduces the atomic thermal displacement parameters (B-factors), intensifying high-angle diffraction spots and preventing radiation damage to the organic framework during extended exposure.

Step 3: Diffraction Data Collection
  • Methodology: Utilize a diffractometer equipped with a microfocus Cu Kα X-ray source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data with high redundancy.

  • Causality: While Mo Kα radiation is common, Cu Kα is strictly required here . To prove the 3(S) absolute configuration, we rely on anomalous dispersion. The sulfur atom in the benzothiazepine ring provides a moderate anomalous signal, but utilizing the longer wavelength of Cu Kα maximizes the anomalous scattering contribution ( Δf′′ ) of both Sulfur and Oxygen, ensuring a statistically robust Flack parameter.

Step 4: Phase Solution and Refinement
  • Methodology: Solve the phase problem using intrinsic phasing or dual-space methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: The self-validating metric here is the Flack parameter . A value near 0.00(±0.05) confirms the 3(S) configuration is correct. A value near 1.0 indicates the crystal is actually the 3(R) enantiomer, while a value near 0.5 suggests a racemic twin.

XrayProtocol Step1 1. Crystal Growth (Vapor Diffusion to prevent twinning) Step2 2. Crystal Mounting (Cryoloop + 120K N2 Stream) Step1->Step2 Step3 3. Data Collection (Cu Kα Radiation for Anomalous Dispersion) Step2->Step3 Step4 4. Phase Solution (Intrinsic Phasing / Dual-Space) Step3->Step4 Step5 5. Refinement & Validation (Target: Flack Parameter ~ 0.0) Step4->Step5

Sequential logic and self-validating checkpoints in the SC-XRD protocol.

Structural Insights: What the Data Reveals

When the X-ray structure of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is successfully refined, several key mechanistic features of the molecule become apparent, which are impossible to deduce fully from NMR alone:

  • Ring Conformation: 3[3]. This puckering minimizes transannular strain between the sulfur atom and the lactam amide bond.

  • Substituent Orientation: The bulky Boc-amino group at the C3 position is forced into a pseudo-equatorial orientation to avoid severe steric clashes with the adjacent carbonyl oxygen and the aromatic ring.

  • Supramolecular Assembly: 4[4]. In this compound, the Boc carbamate N-H acts as a potent hydrogen bond donor, pairing with the lactam C=O of an adjacent molecule, driving the highly ordered crystalline packing required for high-resolution diffraction.

By relying on X-ray crystallography, drug development professionals transform an ambiguous chemical powder into a mathematically proven, 3D-validated chiral asset.

Sources

Comparative

comparative analysis of 1,5-benzothiazepines and 1,4-benzodiazepines

An In-Depth Comparative Analysis of 1,5-Benzothiazepines and 1,4-Benzodiazepines for Drug Development Professionals This guide provides a comprehensive comparative analysis of two pivotal classes of seven-membered hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 1,5-Benzothiazepines and 1,4-Benzodiazepines for Drug Development Professionals

This guide provides a comprehensive comparative analysis of two pivotal classes of seven-membered heterocyclic compounds: 1,5-benzothiazepines and 1,4-benzodiazepines. While both scaffolds are central to medicinal chemistry, they exhibit profound differences in their chemical nature, pharmacological targets, and therapeutic applications. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their structure, mechanism of action, therapeutic profiles, and the experimental methodologies used for their characterization.

Part 1: Core Structural and Chemical Distinctions

The foundational difference between these two classes lies in their core heterocyclic structure. Both feature a benzene ring fused to a seven-membered ring; however, the identity and position of the heteroatoms dictate their fundamental chemical properties and, consequently, their biological activities.

  • 1,4-Benzodiazepines (BZDs) possess a diazepine ring containing two nitrogen atoms at positions 1 and 4.[1] This arrangement is the cornerstone of classical benzodiazepines like Diazepam and Alprazolam, which are primarily known for their effects on the Central Nervous System (CNS).[2]

  • 1,5-Benzothiazepines (BTZs) incorporate a thiazepine ring with a nitrogen atom at position 1 and a sulfur atom at position 5.[3] This structural motif is found in drugs with a wider array of pharmacological activities, from cardiovascular agents like Diltiazem to antipsychotics such as Quetiapine.[4][5]

This seemingly subtle structural alteration—substituting a nitrogen atom with a sulfur atom and shifting its position—leads to significant differences in electron distribution, lipophilicity, and basicity, which in turn influences receptor binding and overall pharmacological profile.[6]

Core structures of 1,4-Benzodiazepine and 1,5-Benzothiazepine.
Synthetic Strategies: A Tale of Two Precursors

The divergent structures of these compounds necessitate distinct synthetic pathways, typically distinguished by their starting materials.

  • 1,4-Benzodiazepines: A prevalent synthetic route starts with 2-aminobenzophenones.[7] For instance, the synthesis of Diazepam can involve the reaction of 2-amino-5-chlorobenzophenone with amino esters, followed by cyclization.[1] Another common method involves the ring enlargement of quinazoline-N-oxides when treated with primary amines.[1][8]

  • 1,5-Benzothiazepines: The most common and versatile strategy for constructing the 1,5-benzothiazepine core is the condensation reaction between a 2-aminothiophenol and an α,β-unsaturated carbonyl compound, such as a chalcone.[3][9][10] The choice of catalyst, which can range from acids like HCl or acetic acid to bases like piperidine, can be modified to optimize yield and purity.[9]

Part 2: Mechanism of Action and Pharmacological Targets

The primary distinction in the biological activity of these two classes stems from their preferred molecular targets. 1,4-Benzodiazepines exhibit a highly focused mechanism, whereas 1,5-benzothiazepines are characterized by their promiscuity, targeting a wide range of proteins.

1,4-Benzodiazepines: Modulators of the GABA-A Receptor

The vast majority of clinically used 1,4-benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][11][12] GABA is the primary inhibitory neurotransmitter in the CNS.[7] BZDs bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[11] This binding event does not activate the receptor directly but enhances the effect of GABA, increasing the frequency of chloride channel opening.[2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or inhibitory effect on the central nervous system.[2][11]

Mechanism of 1,4-Benzodiazepines at the GABA-A Receptor.
1,5-Benzothiazepines: A Diverse Target Portfolio

In stark contrast, 1,5-benzothiazepines do not have a single, unifying mechanism of action. Their derivatives have been developed to interact with a wide array of biological targets, leading to their use in disparate therapeutic areas.[10][13]

  • Calcium Channel Blockers: The first clinically successful 1,5-benzothiazepine, diltiazem, is a potent L-type calcium channel blocker.[3][4] By inhibiting the influx of calcium into cardiac and smooth muscle cells, it causes vasodilation and reduces heart rate and contractility, making it effective for treating hypertension and angina.

  • CNS Receptors: Other derivatives interact with various CNS receptors. Quetiapine, an atypical antipsychotic, has a complex pharmacology, acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3][14] Clothiapine also demonstrates antipsychotic properties through similar mechanisms.[14] Thiazesim, conversely, was developed as an antidepressant.[3][15]

  • Other Targets: Research has uncovered a plethora of other activities, including potential as anticancer,[16] anticonvulsant,[14] anti-inflammatory,[17] and antimicrobial agents.[15][18]

BTZ_Targets btz 1,5-Benzothiazepine Derivatives target_ca L-Type Calcium Channels (e.g., Diltiazem) btz->target_ca Inhibit target_d2 Dopamine D2 Receptors (e.g., Quetiapine) btz->target_d2 Antagonize target_5ht2a Serotonin 5-HT2A Receptors (e.g., Quetiapine) btz->target_5ht2a Antagonize target_cancer Various Cancer Targets (e.g., Kinases) btz->target_cancer Modulate target_other Other Targets (Enzymes, Microbes, etc.) btz->target_other Inhibit/Modulate

Diverse pharmacological targets of 1,5-Benzothiazepine derivatives.

Part 3: Comparative Therapeutic Applications and Side Effects

The differences in mechanism translate directly to distinct therapeutic profiles and associated adverse effects.

Feature1,4-Benzodiazepines1,5-Benzothiazepines
Primary Therapeutic Area Central Nervous System (CNS) DisordersCardiovascular Diseases & CNS Disorders
Specific Applications Anxiety, Insomnia, Seizures, Muscle Spasms, Alcohol Withdrawal[1][19]Hypertension, Angina (Diltiazem)[4]; Schizophrenia, Bipolar Disorder (Quetiapine)[14]; Depression (Thiazesim)[15]
Representative Drugs Diazepam, Lorazepam, Alprazolam, Clonazepam[1]Diltiazem, Clentiazem, Quetiapine, Clothiapine[3][14]
Common Side Effects Drowsiness, tolerance, dependence, withdrawal symptoms, cognitive impairment[11]Cardiovascular: Bradycardia, hypotension, edema (Diltiazem). CNS: Drowsiness, dizziness, metabolic changes (Quetiapine)[5]
Mechanism of Action Positive allosteric modulation of GABA-A receptors[12]Varied: Calcium channel blockade, D2/5-HT2A receptor antagonism, etc.[10][13]

Part 4: Key Experimental Protocols for Characterization

Objective comparison of these compounds relies on robust, validated experimental protocols. The choice of experiment is dictated by the compound's hypothesized target.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity (1,4-Benzodiazepines)

This assay quantifies the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor. The causality is clear: a higher affinity often correlates with greater potency.

Objective: To determine the equilibrium dissociation constant (Ki) of a test 1,4-benzodiazepine.

Methodology:

  • Tissue Preparation: Homogenize rat or mouse cerebral cortex tissue in a buffered solution to prepare a crude synaptic membrane fraction containing GABA-A receptors.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled BZD ligand (e.g., [³H]Flumazenil), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Vasorelaxation Assay (1,5-Benzothiazepines)

This protocol is essential for characterizing calcium channel blocking 1,5-benzothiazepines like diltiazem. It directly measures the compound's ability to relax pre-contracted vascular smooth muscle.

Objective: To determine the potency (EC50) of a test 1,5-benzothiazepine in inducing relaxation of isolated arterial rings.

Methodology:

  • Tissue Preparation: Isolate a rat thoracic aorta and cut it into small rings (2-3 mm).

  • Organ Bath Setup: Mount the aortic rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Contraction: After an equilibration period, induce a sustained contraction in the rings using a high concentration of potassium chloride (KCl). High KCl depolarizes the cell membrane, opening voltage-gated L-type calcium channels and causing contraction.

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add the test 1,5-benzothiazepine to the bath in a cumulative manner (increasing concentrations).

  • Data Recording: Record the changes in isometric tension after each addition until maximum relaxation is achieved.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the initial KCl-induced contraction. Plot the percentage relaxation against the log concentration of the test compound to generate a concentration-response curve and calculate the EC50 value.

Experimental_Workflow cluster_0 Protocol 1: Radioligand Binding Assay cluster_1 Protocol 2: Vasorelaxation Assay p1_1 Prepare Brain Membrane Homogenate p1_2 Incubate: Membranes + [³H]Ligand + Test Compound p1_1->p1_2 p1_3 Separate Bound/Unbound via Filtration p1_2->p1_3 p1_4 Quantify Radioactivity (Scintillation Counting) p1_3->p1_4 p1_5 Calculate IC50 and Ki p1_4->p1_5 p2_1 Isolate and Mount Aortic Rings p2_2 Induce Contraction with High KCl p2_1->p2_2 p2_3 Add Cumulative Doses of Test Compound p2_2->p2_3 p2_4 Record Isometric Tension Changes p2_3->p2_4 p2_5 Calculate EC50 p2_4->p2_5

Key experimental workflows for compound characterization.

Conclusion

While sharing a seven-membered heterocyclic core fused to a benzene ring, 1,4-benzodiazepines and 1,5-benzothiazepines represent two distinct worlds in medicinal chemistry. 1,4-Benzodiazepines are a well-defined class of CNS depressants with a precise mechanism of action centered on the GABA-A receptor. Their development is often focused on refining pharmacokinetic properties or modulating specific GABA-A receptor subtype selectivity to minimize side effects like sedation or dependence.

Conversely, the 1,5-benzothiazepine scaffold is a "privileged structure" that demonstrates remarkable versatility.[16] Its derivatives have been successfully developed for disparate conditions by targeting different proteins, from ion channels to G-protein coupled receptors. The future of 1,5-benzothiazepine research lies in further exploring its vast chemical space to identify novel compounds with high selectivity for new and challenging biological targets. Understanding the fundamental chemical and pharmacological differences outlined in this guide is crucial for any professional engaged in the design and development of next-generation therapeutics based on these important heterocyclic systems.

References

  • N. A., & Qadir, M. I. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Google Books.
  • Prasad, C., Rao, A. V., & Rao, M. V. (n.d.). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Mohsin, N. ul A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. [Link]

  • Kikumoto, R., & Tsurumi, Y. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3004. [Link]

  • Hu, Y., et al. (2025). Synthesis of 1,4-Benzodiazepin-2-ones from Isatins. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. ResearchGate. [Link]

  • Singh, P., & Kumar, A. (n.d.). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]

  • Sternbach, L. H. (n.d.). 1,4‐Benzodiazepines. Chemistry and Some Aspects of the Structure‐Activity Relationship. Angewandte Chemie International Edition in English. [Link]

  • Wang, Q., et al. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Siddiqui, N., & Iqbal, M. (2006). Improved Method for the Synthesis of New 1,5-Benzothiazepine Derivatives as Analogues of Anticancer Drugs. Molecules, 11(12), 988-997. [Link]

  • Kumar, A., & Sharma, S. (2008). 1,5-Benzothiazepine, a versatile pharmacophore: a review. Current Drug Targets, 9(11), 957-966. [Link]

  • Khan, I., et al. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Sci. Revs. Chem. Commun., 5(1), 13-20. [Link]

  • Sharma, A., & Kumar, V. (2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. [Link]

  • Kamal, A., et al. (2020). 1,5-benzothiazepine derivatives: green synthesis, in silico and in vitro evaluation as anticancer agents. Molecules, 25(18), 4198. [Link]

  • Karasawa, A., & Kubo, K. (1992). Pharmacological profile of a novel 1,5-benzothiazepine calcium antagonist. Arzneimittel-Forschung, 42(4), 469-474. [Link]

  • Various Authors. (n.d.). A Review on 1,5-Benzothiazepines as a Versatile Pharmacophore. JETIR. [Link]

  • Various Authors. (n.d.). Pharmaceutical applications of 1,5-benzothiazepines. ResearchGate. [Link]

  • Mahadik, P. S., et al. (2011). Chemical and Biological Properties of Benzodiazepines- An overview. Research Journal of Pharmacy and Technology, 4(11), 1649-1654. [Link]

  • Nagao, T., et al. (1972). Studies on a New 1, 5-Benzothiazepine Derivative (CRD-401). IV. Coronary Vasodilating Effect and Structure-Activity Relationship. Chemical and Pharmaceutical Bulletin, 20(12), 2604-2611. [Link]

  • Fielding, S., & Hoffmann, I. (1979). Clobazam: Chemical aspects of the 1,4 and 1,5-benzodiazepines. British Journal of Clinical Pharmacology, 7(S1), 7S-14S. [Link]

  • Morlion, F., et al. (2024). Heterocycle-substituted 1,5-benzothiazepines: biological properties and structure-activity relationships. MONATSHEFTE FUR CHEMIE, 155(6), 535-549. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Petersen, E. N., et al. (1984). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Psychopharmacology, 83(2), 154-159. [Link]

  • Various Authors. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Heliyon. [Link]

  • Various Authors. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102047. [Link]

  • Various Authors. (n.d.). Newer applications of 1,5-benzothiazepines and their cytotoxic and anticonvulsant activity. Scholars Research Library. [Link]

  • Various Authors. (n.d.). Thermo chemical properties of 1, 4 benzodiazepine derivatives obtained... ResearchGate. [Link]

  • Various Authors. (n.d.). Pharmaceutical applications of 1,4-benzodiazepines. ResearchGate. [Link]

  • Chaudhri, V. K., et al. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 14(10), 19-33. [Link]

  • Various Authors. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Mini-Reviews in Organic Chemistry, 21(3), 324-340. [Link]

  • Various Authors. (n.d.). NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech. [Link]

  • European Union Drugs Agency (EUDA). (n.d.). Benzodiazepines drug profile. EUDA. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Wikipedia. [Link]

  • Various Authors. (n.d.). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]

Sources

Validation

Validation of Analytical Methods for 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine: A Comprehensive Comparison Guide

Executive Summary In the realm of pharmaceutical development, 1,5-benzothiazepine derivatives represent a highly privileged class of pharmacophores. They serve as the structural backbone for critical cardiovascular agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical development, 1,5-benzothiazepine derivatives represent a highly privileged class of pharmacophores. They serve as the structural backbone for critical cardiovascular agents (such as the calcium channel blocker diltiazem) and novel D2 dopamine receptor antagonists used in neuropsychiatric treatments[1],[2].

The compound 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a pivotal chiral intermediate in synthesizing these active pharmaceutical ingredients (APIs). Because the biological efficacy of benzothiazepines is profoundly stereospecific—where the 3(S) configuration typically acts as the active eutomer while the 3(R) acts as the distomer—rigorous analytical control is non-negotiable. Furthermore, the presence of the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group fundamentally alters the molecule's chromatographic behavior compared to its free-amine counterpart.

As a Senior Application Scientist, I have structured this guide to objectively compare the analytical platforms available for this compound, detailing the causality behind chromatographic choices and providing self-validating protocols compliant with ICH Q2(R1) guidelines[3].

Analytical Platform Comparison: Selecting the Right Tool

No single analytical method can simultaneously quantify chemical purity, enantiomeric excess (ee), and trace genotoxic impurities with optimal efficiency. The table below objectively compares the three primary analytical platforms used for 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine.

Analytical PlatformPrimary ApplicationStationary PhaseMobile Phase StrategySensitivity (LOD)Throughput / Cost
Normal-Phase Chiral HPLC Enantiomeric Purity (Separating 3(S) from 3(R))Polysaccharide-coated (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Hexane / Isopropanol (Isocratic)~0.5 µg/mLMedium / High Cost
Reversed-Phase HPLC (RP-HPLC) Chemical Purity & Assay (Detecting synthetic byproducts)C18 or C8 (End-capped, high carbon load)Water / Acetonitrile with 0.1% Formic Acid (Gradient)~0.1 µg/mLHigh / Low Cost
LC-MS/MS Trace Impurity Profiling & Structural ElucidationSub-2 µm C18 (UHPLC)Volatile buffers (e.g., Ammonium Acetate) / Methanol< 1.0 ng/mLLow / Very High Cost
The Causality of Platform Selection

The Boc group masks the basicity of the primary amine, converting it into a neutral carbamate. This eliminates the severe peak tailing typically associated with free amines interacting with residual silanols on silica-based columns. Consequently, RP-HPLC does not require complex ion-pairing reagents or high-pH buffers; a simple acidic gradient is sufficient to drive retention via the lipophilic tert-butyl moiety. Conversely, for chiral resolution, the Boc group is highly advantageous. Its carbonyl oxygen and amide proton act as critical hydrogen bond acceptors and donors, interacting with the chiral grooves of a Normal-Phase Chiral HPLC column to achieve baseline resolution of the enantiomers.

Method Validation Lifecycle

To ensure trustworthiness and regulatory compliance, any developed method must undergo a strict validation lifecycle. The logical progression of this self-validating system is visualized below.

ValidationWorkflow Start Method Selection (Chiral vs. Achiral) Dev Method Development (Mobile/Stationary Phase) Start->Dev Spec Specificity & Selectivity (Resolution > 2.0) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Robust Robustness (Temp, Flow Rate variations) Prec->Robust Valid Fully Validated Method (ICH Q2 Compliant) Robust->Valid

Figure 1: ICH Q2(R1) Method Validation Lifecycle for Benzothiazepine Derivatives.

Experimental Protocols & Causality

Every protocol must be a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the instrument mathematically proves its readiness before sample analysis begins.

Protocol 1: Enantiomeric Purity via Normal-Phase Chiral HPLC

Objective: Determine the enantiomeric excess (ee) of the 3(S) isomer against the 3(R) distomer.

  • Step 1: Column Selection & Equilibration. Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Equilibrate with a mobile phase of Hexane:Isopropanol (90:10 v/v) at 1.0 mL/min.

    • Causality: The non-polar hexane forces the benzothiazepine molecule to interact with the polar chiral stationary phase. The 10% isopropanol acts as a modifier to compete for hydrogen bonding sites, preventing the molecule from being irreversibly retained.

  • Step 2: Sample Preparation. Dissolve 10 mg of the 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine sample in 10 mL of the mobile phase (1 mg/mL).

  • Step 3: System Suitability Testing (Self-Validation). Inject a racemic standard (containing equal parts 3(S) and 3(R)) six times. The system is only validated to proceed if the Resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 and the retention time %RSD is ≤1.0% .

  • Step 4: Analysis. Inject 10 µL of the sample. Monitor UV absorbance at 230 nm (the λmax​ for the benzothiazepine core). Calculate the area percent of the 3(R) peak relative to the total peak area to determine enantiomeric purity.

Protocol 2: Chemical Purity and Assay via RP-HPLC

Objective: Quantify the API intermediate and detect synthetic impurities (e.g., unreacted 2-aminothiophenol)[3].

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the mobile phase pH (~2.7) is well below the pKa of any residual basic impurities, keeping them fully protonated and preventing peak tailing. The Boc-protected target molecule remains neutral, ensuring sharp, Gaussian peak shapes.

  • Step 2: Gradient Programming. Use an end-capped C18 column (150 x 4.6 mm, 3.5 µm). Program a linear gradient from 20% B to 80% B over 15 minutes.

  • Step 3: Calibration Curve Generation. Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 100 µg/mL). Inject each standard in triplicate.

  • Step 4: Data Integration. Plot the peak area against concentration. The method validates its linearity if the coefficient of determination ( R2 ) is ≥0.999 .

Validation Performance Metrics

The following table summarizes the quantitative validation data for the RP-HPLC method, demonstrating strict adherence to ICH Q2 guidelines for pharmaceutical intermediates[3].

Validation ParameterICH Acceptance CriteriaObserved ResultStatus
System Suitability (Precision) % RSD ≤2.0% (n=6)0.45%PASS
Linearity & Range R2≥0.999 (50-150% level)0.9998PASS
Accuracy (Recovery) 98.0% - 102.0%99.6% - 100.4%PASS
Specificity (Resolution) No interference; Rs​≥2.0 Rs​=3.8 (vs. nearest impurity)PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.12 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.36 µg/mLPASS

References

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of Molecular Structure (via PMC). URL:[Link][1]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry (via PMC). URL:[Link][2]

  • A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. URL:[Link][3]

Sources

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of 1,5-Benzothiazepines

The 1,5-benzothiazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known for a wide spectrum of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,5-benzothiazepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives are known for a wide spectrum of biological activities, including cardiovascular agents like Diltiazem and Clentiazem, as well as central nervous system (CNS) active drugs such as Thiazesim and Quetiapine.[2][3][4] The primary and most versatile route to this seven-membered ring system involves the cyclocondensation of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, typically chalcones.[3][4] However, this reaction often requires catalytic intervention to proceed efficiently, achieve high yields, and adhere to the principles of green chemistry.

This guide provides a comparative analysis of various catalytic systems employed in the synthesis of 1,5-benzothiazepines, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, performance data, and practical considerations for each catalyst class, from traditional Lewis acids to modern heterogeneous nanocatalysts.

The Fundamental Reaction and the Role of Catalysis

The synthesis is fundamentally a domino reaction initiated by a sulfa-Michael addition of the thiol group from 2-aminothiophenol to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via condensation between the amino group and the carbonyl carbon, culminating in the formation of the 1,5-benzothiazepine ring after dehydration.

A catalyst is essential to activate the substrates and facilitate these sequential steps. The choice of catalyst profoundly impacts reaction kinetics, product yield, purity, and the overall environmental footprint of the synthesis.

Reaction_Mechanism reactant1 2-Aminothiophenol intermediate Michael Adduct Intermediate reactant1->intermediate 1. Michael Addition reactant2 α,β-Unsaturated Carbonyl (e.g., Chalcone) reactant2->intermediate catalyst Catalyst catalyst->reactant2 Activates Carbonyl product 2,3-Dihydro-1,5-benzothiazepine intermediate->product 2. Intramolecular     Cyclization h2o H₂O product->h2o

Caption: Generalized reaction mechanism for catalyst-mediated 1,5-benzothiazepine synthesis.

Comparative Analysis of Catalytic Systems

The catalysts employed for this synthesis can be broadly classified into homogeneous and heterogeneous systems, with a growing emphasis on reusable and environmentally benign options.

Homogeneous Catalysts: Lewis and Brønsted Acids

Traditional acid catalysts were among the first to be extensively studied. Lewis acids, in particular, are effective because they coordinate to the carbonyl oxygen of the chalcone, increasing its electrophilicity and accelerating the initial Michael addition step.

  • Mechanism of Action: Lewis acids like Yb(OTf)₃, Ga(OTf)₃, and Zn(OAc)₂ activate the α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack by the thiol.[5][6] Brønsted acids such as acetic acid or trifluoroacetic acid protonate the carbonyl, achieving a similar activation.[4]

  • Performance: These catalysts generally provide good to excellent yields. For instance, lanthanum nitrate has been used effectively for synthesizing 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines.[3] Zinc acetate, particularly under microwave irradiation, serves as an eco-friendly catalyst for this transformation.[4]

  • Limitations: The primary drawback of homogeneous catalysts is the often-difficult separation from the reaction mixture, leading to product contamination and preventing catalyst recycling. This can be a significant hurdle in scaling up for industrial production.

Heterogeneous Catalysts: The Drive for Reusability and Greener Synthesis

Heterogeneous catalysts offer a significant advantage in terms of operational simplicity, as they can be easily recovered by filtration and reused, reducing waste and cost.

  • Zeolites and Clays: Zeolites like H-ferrierite and clays such as Montmorillonite K-10 have proven to be effective solid acid catalysts, often enabling the reaction to proceed under solvent-free conditions.[3][7] Bleaching earth clay, with its large surface area, has been used in conjunction with PEG-400 as a green solvent to achieve high yields in short reaction times.[8] Silica gel and alumina have also been used as solid supports, sometimes under microwave irradiation, to facilitate solvent-free synthesis.[4][9]

  • Nanocatalysts: The high surface-area-to-volume ratio of nanocatalysts makes them exceptionally efficient.

    • CuO Nanoparticles: A sustainable method using a CuO nanocatalyst has been reported for the condensation of chalcones and 2-aminothiophenol. This approach is advantageous due to shorter reaction times and good yields. The catalyst's Lewis acidic sites are crucial for the reaction's progress.

    • Pd/TiO₂: A palladium acetate catalyst immobilized on anatase-phase titanium dioxide (Pd/TiO₂) has demonstrated high catalytic activity for this synthesis in an aqueous medium.[10] This system is notable for its rapid reaction rates and environmentally friendly conditions.[10]

Alternative and Green Methodologies

The principles of green chemistry have spurred the development of methods that reduce or eliminate the use of hazardous solvents and minimize energy consumption.

  • Microwave and Ultrasound Irradiation: These energy sources can dramatically reduce reaction times compared to conventional heating. Microwave-assisted synthesis, often paired with a catalyst on a solid support (e.g., zinc acetate), is a common strategy.[4] Similarly, ultrasound irradiation has been used with promoters like polyethylene glycol (PEG-400) to create an efficient and green synthetic method.[3]

  • Alternative Reaction Media:

    • PEG-400: This non-toxic, biodegradable polymer has been used as a green solvent and promoter, leading to excellent yields in short reaction times.[3][8]

    • Ionic Liquids: These non-volatile solvents can also serve as effective media for the synthesis, sometimes acting as both solvent and catalyst, and offering potential for recyclability.[1]

    • Water: The development of water-soluble or water-tolerant catalysts, such as Pd/TiO₂, represents a significant step towards a truly sustainable synthesis.[1][10]

Performance Data Summary

The following table summarizes the performance of various catalytic systems based on reported experimental data.

Catalyst TypeSpecific ExampleTypical ConditionsYield (%)Key AdvantagesSource(s)
Homogeneous Lanthanum NitrateRefluxGoodHigh activity[3]
Zinc AcetateMicrowave, Solvent-freeGoodEco-friendly, Fast[4]
Yb(OTf)₃ / Chiral LigandAsymmetric SynthesisHighEnantioselectivity[5]
Heterogeneous H-ferrierite ZeoliteSolvent-freeGoodReusable, Green[3]
Bleaching Earth ClayPEG-400, 60-65°C, <1 hr>95%Green solvent, High yield, Fast[8]
CuO NanoparticlesEthanol, Reflux, 3-5 hrsGoodReusable, Efficient
Pd/TiO₂Water, 80°CHighAqueous medium, Fast[10]
Alternative Ultrasound / PEG-400UltrasoundGoodGreen, Energy efficient[3]

Experimental Protocols

To provide a practical context, a detailed methodology for the synthesis of 1,5-benzothiazepine derivatives using a CuO nanocatalyst is described below. This protocol is adapted from a reported procedure and exemplifies a modern, heterogeneous catalytic approach.

Workflow for CuO Nanocatalyst Synthesis

Experimental_Workflow start Start step1 Dissolve Substituted Chalcone (0.01 mol) in minimal Ethanol start->step1 step2 Add 2-Aminothiophenol (0.01 mol) and a pinch of CuO Nanocatalyst step1->step2 step3 Reflux at 60°C for 3 hours step2->step3 step4 Add Glacial Acetic Acid (5-6 drops) step3->step4 step5 Continue Reflux for 2-3 hours step4->step5 step6 Monitor reaction completion by TLC step5->step6 step7 Cool to Room Temperature step6->step7 step8 Pour mixture into Ice Water step7->step8 step9 Filter, Wash, and Dry the solid product step8->step9 end Obtain 1,5-Benzothiazepine Derivative step9->end

Caption: Step-by-step workflow for the synthesis of 1,5-benzothiazepines using a CuO nanocatalyst.

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add 2-aminothiophenol (0.01 mol) and a catalytic amount (a pinch) of the pre-synthesized CuO nanocatalyst.

  • Initial Reflux: Heat the reaction mixture to reflux at 60°C for 3 hours.

  • Acidification and Cyclization: After the initial period, acidify the mixture by adding 5–6 drops of glacial acetic acid. This promotes the intramolecular cyclization and dehydration step. Continue to reflux for an additional 2–3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Benzene:Ethyl acetate; 9:1 v/v).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into ice-cold water to precipitate the crude product.

  • Product Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any impurities, and dry. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Conclusion and Future Outlook

The synthesis of 1,5-benzothiazepines has evolved significantly, moving from classical homogeneous acid catalysis to highly efficient and sustainable heterogeneous systems. While Lewis acids offer reliable routes, the future of both academic research and industrial production lies in catalysts that are reusable, non-toxic, and capable of operating under green conditions.

Nanocatalysts like CuO and Pd/TiO₂ and solid-supported catalysts like zeolites and clays are at the forefront of this shift, offering high efficiency and excellent reusability.[3][10] The concurrent development of alternative energy sources (microwave, ultrasound) and green reaction media (water, PEG-400, ionic liquids) further enhances the synthetic toolkit.[1][3][8] Future research will likely focus on developing even more active and selective catalysts, including chiral catalysts for the asymmetric synthesis of optically active 1,5-benzothiazepine derivatives, which are of increasing importance in pharmaceuticals.[5]

References

Sources

Safety & Regulatory Compliance

Safety

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine Executive Summary & Chemical Profile 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a highly specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine

Executive Summary & Chemical Profile

3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is a highly specialized organosulfur intermediate widely utilized in pharmaceutical research. It serves as a critical building block in the synthesis of neurotherapeutics, AMPA receptor modulators, and cardiovascular drugs[1][2]. Characterized by its stable benzothiazepine core and a tert-butyloxycarbonyl (Boc) protecting group, this compound requires stringent handling and disposal protocols to mitigate environmental toxicity and ensure laboratory safety.

As a preferred source for laboratory safety, this guide provides researchers with the "why" behind standard safety data sheet (SDS) recommendations, ensuring a self-validating approach to chemical management.

Physicochemical Properties & Waste Categorization

Understanding the physicochemical nature of the compound is critical for determining its waste routing. The presence of the Boc group and the thiazepine ring dictates its reactivity profile, especially under acidic conditions.

Table 1: Physicochemical and Waste Routing Profile

Property / ParameterDetailOperational Implication
Chemical Class Boc-protected organosulfur amineGenerates SOx and NOx upon combustion; requires specialized incineration[3].
Physical State Solid (Powder)Risk of inhalation; requires handling in a Class II biosafety cabinet or fume hood[4].
Solubility Insoluble in water; soluble in organic solvents (DCM, DMF)Cannot be flushed down aqueous drains; must be collected as organic waste[4].
Reactivity Acid-labile (Boc group)Reacts with strong acids (e.g., TFA, HCl) to release isobutylene and CO 2​ gas.
Waste Designation Non-halogenated organic (unless mixed with halogenated solvents)Route to high-temperature incineration facilities equipped with alkaline scrubbers.

Safety & Handling Protocols: The "Why" Behind the Rules

As Application Scientists, we must move beyond rote memorization of safety data sheets and understand the mechanistic reasons behind safety protocols.

  • Inhalation and Contact Risks: Like many synthetic intermediates, the comprehensive toxicological profile of 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine is not fully exhaustive. However, organosulfur compounds and synthetic amines are known skin and respiratory irritants[4].

    • Causality & Protocol: To prevent micro-dust inhalation and dermal sensitization, always handle the powder using nitrile gloves (double-gloving recommended when handling concentrated solutions), a lab coat, and chemical safety goggles within a functioning fume hood.

  • Off-Gassing Hazards during Deprotection: The most common workflow involving this compound is the removal of the Boc protecting group using Trifluoroacetic acid (TFA) or HCl in Dichloromethane (DCM). This reaction mechanistically yields the free amine (or its salt), carbon dioxide, and isobutylene gas.

    • Causality & Protocol: Never perform Boc-deprotection in a tightly sealed system. The rapid generation of CO 2​ and isobutylene will pressurize the vessel, leading to a potential explosion of glassware. Always vent the reaction through a bubbler or a scrubber system.

Experimental Workflow & Waste Generation

To properly dispose of the chemical, we must track where it ends up during a standard synthetic workflow. The diagram below illustrates a standard deprotection reaction and the resulting hazardous waste streams.

G A 3(S)-Boc-amino-benzothiazepine (Starting Material) B Acidic Cleavage (TFA / DCM) A->B Add Reagents C Deprotected Intermediate (TFA Salt) B->C Reaction W1 Isobutylene Gas & CO2 (Vent to Scrubber) B->W1 Off-gassing D Neutralization (Aq. NaOH / NaHCO3) C->D Workup E Free Amine Product (Organic Phase) D->E Extraction W2 Halogenated Waste (DCM / TFA Residue) D->W2 Organic Layer (Waste fraction) W3 Aqueous Waste (Salts / High pH) D->W3 Aqueous Layer

Fig 1: Standard Boc-deprotection workflow and corresponding hazardous waste stream routing.

Step-by-Step Disposal Procedures

Proper disposal ensures compliance with environmental regulations and prevents cross-contamination.

Step 1: Segregation of Waste Streams

  • Solid Waste: Unused 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine powder, contaminated weighing paper, and empty vials must be placed in a designated, sealable solid hazardous waste container.

  • Liquid Organic Waste: If the compound is dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Methanol), route the mixture to the Non-Halogenated Organic Waste carboy. If dissolved in DCM or Chloroform (as is common in deprotection), it MUST be routed to the Halogenated Organic Waste carboy.

Step 2: Containment and Labeling

  • Ensure all waste containers are chemically compatible (e.g., high-density polyethylene (HDPE) for most organics).

  • Label the container explicitly with the chemical name: "Contains: 3(S)-Boc-amino-2,3-dihydro-4-oxo-1,5-benzothiazepine, [Solvent Name]". Do not use abbreviations.

Step 3: Treatment and Final Disposal

  • Do Not Flush: Under no circumstances should this compound or its solutions be disposed of in the municipal sink. Organosulfur compounds exhibit varying degrees of aquatic toxicity and resist standard municipal water treatment degradation.

  • High-Temperature Incineration: The EPA mandates that organosulfur and nitrogen-containing pharmaceutical intermediates undergo high-temperature incineration[3]. This process breaks down the stable benzothiazepine ring. The incineration facility must be equipped with alkaline scrubbers to neutralize the resulting sulfur oxides (SOx) and nitrogen oxides (NOx) before they are released into the atmosphere.

Spill Response Protocol

In the event of a powder spill, execute the following validated methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE (N95 respirator or better if outside a fume hood, nitrile gloves, safety glasses)[4].

  • Contain: Gently cover the powder with a damp paper towel to prevent aerosolization (dust formation).

  • Collect: Sweep the material using a non-sparking tool into a solid chemical waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, collecting the wash water as hazardous aqueous waste.

References

  • National Institutes of Health (PubMed). "New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the AMPA receptors." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions for Third Third Scheduled Wastes, Part 1." Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.